molecular formula C25H17N3O7 B15557089 5(6)-Carboxyrhodamine 110 NHS Ester

5(6)-Carboxyrhodamine 110 NHS Ester

Cat. No.: B15557089
M. Wt: 471.4 g/mol
InChI Key: YGBKIVJMAVSIIA-UHFFFAOYSA-N
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Description

5(6)-Carboxyrhodamine 110 NHS Ester is a useful research compound. Its molecular formula is C25H17N3O7 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H17N3O7

Molecular Weight

471.4 g/mol

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid

InChI

InChI=1S/C25H17N3O7/c26-13-2-5-16-19(10-13)34-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-28-21(29)7-8-22(28)30/h1-6,9-11,26H,7-8,27H2,(H,31,32)

InChI Key

YGBKIVJMAVSIIA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

5(6)-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5(6)-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) Ester, a widely used green fluorescent dye for the labeling of biomolecules. This document details its core properties, experimental protocols for its use, and its key applications in scientific research.

Core Concepts and Properties

5(6)-Carboxyrhodamine 110 NHS Ester is a highly photostable and bright fluorescent dye that is ideal for creating bioconjugates.[1][2][3] It is the nonsulfonated analog of the Alexa Fluor® 488 dye.[2][4] The key feature of this molecule is the NHS ester group, which reacts efficiently and specifically with primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides to form stable amide bonds.[1] This reactivity makes it a valuable tool for fluorescently labeling antibodies, proteins, and other molecules for visualization and detection in a variety of applications.

One of the significant advantages of 5(6)-Carboxyrhodamine 110 over other common green fluorophores like fluorescein (B123965) (FITC) is its exceptional photostability and the insensitivity of its fluorescence to pH changes in the range of 4 to 9.[2][5][6][7] This property ensures more reliable and reproducible results in imaging and detection assays. The dye emits a strong green fluorescence with excitation and emission maxima around 502 nm and 527 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][2][3][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C25H17N3O7[8]
Molecular Weight 471.43 g/mol [2]
Excitation Maximum (λex) ~502 nm[1][2][8][9]
Emission Maximum (λem) ~527 nm[1][2][8][9]
Molar Extinction Coefficient (ε) 76,000 cm⁻¹M⁻¹[2][8][9]
Solubility DMSO, DMF[2][8][9]
Reactivity Primary amines[2]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., gel filtration or spin desalting column)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~502 nm).

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C in a solution containing a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.

Immunofluorescence Staining with a Labeled Secondary Antibody

This protocol describes the use of a fluorescently labeled secondary antibody, such as one conjugated with 5(6)-Carboxyrhodamine 110, for indirect immunofluorescence.

Materials:

  • Fixed and permeabilized cells or tissue sections on a slide

  • Primary antibody specific to the target antigen

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG labeled with 5(6)-Carboxyrhodamine 110)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

  • Wash buffer (e.g., PBS)

  • Antifade mounting medium

Procedure:

  • Blocking:

    • Incubate the sample with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sample with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the sample three times with wash buffer for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washing:

    • Wash the sample three times with wash buffer for 5 minutes each to remove unbound secondary antibody.

  • Mounting and Imaging:

    • Mount the sample with an antifade mounting medium.

    • Visualize the fluorescence using a fluorescence microscope with the appropriate filter set for the green fluorescent dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Mix Dye and Protein (1-2 hours, RT, dark) Protein->Mix Dye Dye Stock Solution (Anhydrous DMSO/DMF) Dye->Mix Purify Column Chromatography (Gel filtration) Mix->Purify LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein logical_relationship cluster_core Core Functionality cluster_applications Applications cluster_biomolecules Labeled Biomolecules Core This compound (Reacts with primary amines) Antibodies Labeled Antibodies Core->Antibodies Proteins Labeled Proteins Core->Proteins Oligos Labeled Oligonucleotides Core->Oligos FM Fluorescence Microscopy FC Flow Cytometry FCS Fluorescence Correlation Spectroscopy ELISA ELISA Antibodies->FM Antibodies->FC Antibodies->ELISA Proteins->FM Proteins->FCS Oligos->FM

References

An In-Depth Technical Guide to 5(6)-Carboxyrhodamine 110 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) Ester, a high-performance fluorescent dye widely utilized in biological research and drug development. This document details its core properties, experimental protocols for its application in bioconjugation, and the underlying chemical principles of its reactivity.

Core Properties and Characteristics

5(6)-Carboxyrhodamine 110 NHS Ester, also known as Rhodamine Green™ NHS Ester, is a bright and exceptionally photostable amine-reactive fluorescent dye.[1][2][3] It is a superior alternative to traditional green fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) due to its enhanced photostability and the fluorescence insensitivity of its conjugates to pH variations in the physiological range (pH 4-9).[1][3][4][5][6] This dye is the nonsulfonated analog of the popular Alexa Fluor® 488 dye, sharing similar spectral characteristics.[1][3]

The NHS ester moiety enables the dye to covalently attach to primary and secondary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules, forming a stable amide bond.[7] This makes it an invaluable tool for generating fluorescently labeled bioconjugates for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties

PropertyValueReference
Excitation Maximum (λex)~502 nm[1][4][8][9]
Emission Maximum (λem)~527 nm[1][4][8][9]
Molar Extinction Coefficient (ε)76,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ)High[8]

Table 2: Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₂₅H₁₇N₃O₇[5][10]
Molecular Weight471.43 g/mol [4][7]
SolubilityDMSO, DMF[4][8]
AppearanceOrange-red solid[10]
Storage Conditions-20°C to -80°C, protect from light[4][8]

Experimental Protocols

The following section provides a detailed methodology for the covalent labeling of proteins with this compound. This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Protein Labeling Protocol

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5. A commonly used buffer is 0.1 M sodium bicarbonate. The protein solution should be free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. The protein concentration should ideally be between 2 and 10 mg/mL.

  • Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein for achieving the desired degree of labeling should be determined empirically, but a starting point of 10-20 moles of dye for every mole of protein is recommended.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).

  • Collect the fractions containing the fluorescently labeled protein, which will typically elute first.

4. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (~502 nm).

  • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

5. Storage of the Conjugate:

  • Store the purified protein conjugate at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant such as glycerol (B35011) and to aliquot the sample to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

Visualizations

Chemical Reaction of Labeling

The fundamental reaction enabling the conjugation of this compound to a biomolecule is the nucleophilic acyl substitution between the NHS ester and a primary amine on the target molecule. This reaction results in the formation of a stable amide bond.

G cluster_reactants Reactants cluster_products Products Dye 5(6)-Carboxyrhodamine 110 NHS Ester Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Dye->Conjugate Reaction at pH 8.0-8.5 Byproduct N-hydroxysuccinimide (NHS) Dye->Byproduct Protein Protein with Primary Amine (-NH2) Protein->Conjugate

Figure 1. Reaction scheme for labeling a protein with this compound.
Experimental Workflow

The general workflow for labeling a protein with this compound involves a series of sequential steps from reagent preparation to the final storage of the purified conjugate.

G A Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) C Mix Dye and Protein Solutions (Incubate for 1 hr at RT, in dark) A->C B Prepare Dye Stock Solution (Anhydrous DMSO or DMF) B->C D Purify Conjugate (Size-Exclusion Chromatography) C->D E Characterize Conjugate (Determine Degree of Labeling) D->E F Store Labeled Protein (4°C or -20°C, protected from light) E->F

Figure 2. General experimental workflow for protein labeling.

References

An In-depth Technical Guide to 5(6)-Carboxyrhodamine 110, Succinimidyl Ester (5(6)-CR110-SE): Excitation, Emission, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of 5(6)-Carboxyrhodamine 110, Succinimidyl Ester (5(6)-CR110-SE), a widely utilized green fluorescent probe. This document details its excitation and emission characteristics, provides established protocols for its use in bioconjugation, and outlines methodologies for accurate spectral measurements.

Core Spectroscopic Properties

5(6)-CR110-SE is a highly photostable and pH-insensitive fluorescent dye, making it a superior alternative to fluorescein-based labels like FITC for many applications.[1] Its succinimidyl ester functional group readily reacts with primary and secondary amines on biomolecules to form stable covalent bonds.

Quantitative Spectral Data

The key photophysical parameters of 5(6)-CR110-SE are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy, flow cytometry, and fluorescence correlation spectroscopy (FCS).[2][3]

ParameterValueSolvent/Conditions
Excitation Maximum (λex) ~502 nmMethanol[1]
Emission Maximum (λem) ~524-527 nmMethanol[1][2]
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹[2][4]
Recommended Excitation Source 488 nm laser line
Solubility DMSO, DMF[1][2]
Reactivity Primary amines[2]

Note: Spectral characteristics can be influenced by the solvent environment and conjugation to a target molecule.

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. The following sections provide detailed protocols for measuring the spectral properties of 5(6)-CR110-SE and for its use in protein labeling.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps for determining the fluorescence excitation and emission spectra of 5(6)-CR110-SE using a spectrofluorometer.

Materials:

  • 5(6)-CR110-SE

  • Spectroscopy-grade solvent (e.g., methanol, ethanol, or phosphate-buffered saline (PBS), pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5(6)-CR110-SE (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent to a final concentration that yields an absorbance of less than 0.05 at the excitation maximum in a 1 cm path length cuvette. This is crucial to avoid the inner-filter effect.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (~525 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 520 nm).

    • Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (~502 nm).

    • Scan a range of emission wavelengths (e.g., 510 nm to 650 nm).

    • Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum.

  • Data Analysis: Correct the spectra for instrument-specific variations in lamp intensity and detector response, if required by the instrument software.

Protocol for Protein Labeling with 5(6)-CR110-SE

This protocol provides a general procedure for the covalent labeling of proteins with 5(6)-CR110-SE. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 5(6)-CR110-SE

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Stirring/rocking platform

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

  • Dye Preparation:

    • Allow the vial of 5(6)-CR110-SE to warm to room temperature.

    • Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is often used.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~502 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizing Workflows and Pathways

Graphical representations of experimental processes and chemical reactions can aid in understanding and implementation.

Protein Labeling and Fluorescence Workflow

The following diagram illustrates the key steps involved in labeling a target protein with 5(6)-CR110-SE and the subsequent fluorescence detection.

G cluster_0 Labeling Reaction cluster_1 Fluorescence Detection Target Protein Target Protein Labeled Protein Labeled Protein Target Protein->Labeled Protein Reaction with Succinimidyl Ester CR110-SE CR110-SE CR110-SE->Labeled Protein Excitation Excitation Labeled Protein->Excitation Illumination Purification Purification Labeled Protein->Purification Removal of unreacted dye Emission Emission Excitation->Emission Fluorescence Purification->Excitation

Caption: Workflow for protein labeling with 5(6)-CR110-SE and subsequent fluorescence.

Experimental Workflow for Spectral Measurement

This diagram outlines the process for accurately measuring the excitation and emission spectra of 5(6)-CR110-SE.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Set up Spectrofluorometer Set up Spectrofluorometer Prepare Working Solution->Set up Spectrofluorometer Measure Excitation Spectrum Measure Excitation Spectrum Set up Spectrofluorometer->Measure Excitation Spectrum Measure Emission Spectrum Measure Emission Spectrum Measure Excitation Spectrum->Measure Emission Spectrum Data Analysis Data Analysis Measure Emission Spectrum->Data Analysis End End Data Analysis->End

Caption: Workflow for measuring the fluorescence spectra of 5(6)-CR110-SE.

Conclusion

5(6)-Carboxyrhodamine 110, Succinimidyl Ester is a robust and versatile fluorescent probe for the labeling of biomolecules. Its favorable spectral properties, including high photostability and pH insensitivity, make it an excellent choice for a wide range of fluorescence-based applications in research and drug development. Adherence to the detailed protocols outlined in this guide will facilitate the generation of high-quality, reproducible data.

References

A Beginner's In-depth Guide to Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amine-reactive fluorescent dyes, tailored for researchers and scientists who are new to their application in bioconjugation. This guide will delve into the core principles of amine-reactive labeling, detail the chemistries of the most common reactive groups, and provide structured data and protocols to enable successful and reproducible fluorescent labeling of proteins and other biomolecules.

Introduction to Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are essential tools in life sciences and drug development, enabling the covalent attachment of a fluorescent reporter to a molecule of interest.[1] This allows for the detection, tracking, and quantification of biomolecules in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and high-throughput screening.[2][3] The primary targets for these dyes are the abundant primary amino groups found on biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1][2]

The fundamental principle involves the reaction of an electrophilic functional group on the fluorescent dye with a nucleophilic primary amine on the target molecule, resulting in the formation of a stable covalent bond. The most prevalent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[2]

Core Chemistries of Amine-Reactive Dyes

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing labeling efficiency and ensuring the integrity of the labeled biomolecule.

N-Hydroxysuccinimidyl (NHS) Esters

NHS esters are the most widely used amine-reactive reagents due to their high reactivity and the formation of stable amide bonds with primary amines.[2] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5, where the primary amino groups are deprotonated and thus more nucleophilic.[2] It is critical to use buffers that are free of primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye.[2][4]

NHS_Ester_Reaction reagents Protein-NH₂ + Dye-NHS Ester intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (pH 8.3-8.5) products Protein-NH-CO-Dye (Stable Amide Bond) + NHS intermediate->products Leaving Group Departure

Reaction of an NHS ester with a primary amine.
Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[5] Similar to NHS esters, this reaction is favored at an alkaline pH, typically between 9.0 and 9.5.[6][7] While isothiocyanates are generally more stable than NHS esters, they are also less reactive, which may require longer incubation times or higher temperatures.[5]

Isothiocyanate_Reaction reagents Protein-NH₂ + Dye-N=C=S products Protein-NH-CS-NH-Dye (Stable Thiourea Bond) reagents->products Nucleophilic Addition (pH 9.0-9.5)

Reaction of an isothiocyanate with a primary amine.

Key Properties of Common Fluorescent Dyes

The selection of a fluorescent dye is a critical step that depends on the specific application and the available instrumentation. Key parameters to consider include the excitation and emission maxima, the molar extinction coefficient (a measure of how strongly the dye absorbs light at a given wavelength), and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[8][9] The brightness of a fluorophore is the product of its molar extinction coefficient and quantum yield.[8]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Fluorescein (FITC)~495~518~75,000~0.95
Tetramethylrhodamine (TRITC)~547~572~85,000~0.20
Alexa Fluor 488~495~519~73,000~0.92
Alexa Fluor 555~555~565~150,000~0.10
Alexa Fluor 594~590~617~92,000~0.66
Alexa Fluor 647~650~668~270,000~0.33
Cy3~550~570~150,000~0.20
Cy5~650~670~250,000~0.20

Note: Spectral properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule. The values presented here are approximate and for guidance purposes.[3][9]

Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of proteins and peptides. Optimization may be required for specific biomolecules and dyes.

General Workflow for Protein Labeling

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) labeling 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT, protected from light) protein_prep->labeling dye_prep 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) dye_prep->labeling purification 4. Purify Conjugate (Size-exclusion chromatography) labeling->purification analysis 5. Characterize Conjugate (Determine Degree of Labeling - DOL) purification->analysis

A general workflow for fluorescently labeling proteins.
Detailed Protocol for Antibody Labeling with an NHS Ester Dye

This protocol is a typical procedure for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg IgG antibody

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL.[3]

    • Ensure the buffer is free of any primary amines (e.g., Tris, glycine) or sodium azide.[2][4]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

    • Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.[2]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purification of the Labeled Protein:

    • Equilibrate the size-exclusion chromatography column with Storage Buffer.

    • Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye.[2]

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[2]

    • Calculate the protein concentration and DOL using the following formulas:

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

      • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • The correction factor and molar extinction coefficients (ε) are specific to the dye and protein.

Protocol for Labeling a Peptide with an NHS Ester Dye

This protocol is a general guideline for labeling a peptide containing a primary amine (e.g., a lysine residue).

Materials:

  • Peptide with a primary amine

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification System: High-performance liquid chromatography (HPLC) with a C18 column

  • Mass Spectrometer

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the peptide in the Reaction Buffer.

    • Prepare a stock solution of the NHS ester dye in anhydrous DMSO or DMF.[10]

  • Labeling Reaction:

    • A 5-fold molar excess of the dye to the peptide is a good starting point.[10]

    • Add the dye solution to the peptide solution and mix gently.[10]

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled peptide using reverse-phase HPLC.[10]

    • Monitor the elution at the absorbance maximum of the dye and a wavelength corresponding to the peptide backbone (e.g., 214 nm or 280 nm).[10]

    • The labeled peptide will have a longer retention time than the unlabeled peptide.[10]

  • Characterization:

    • Confirm the identity and purity of the collected fractions using mass spectrometry.[10]

    • Lyophilize the purified fractions to obtain the labeled peptide as a powder.[10]

Selecting the Right Amine-Reactive Dye

Choosing the appropriate fluorescent dye is crucial for the success of your experiment. The following decision tree provides a guide for beginners.

Dye_Selection_Guide start Start: Select an Amine-Reactive Dye q1 What is your detection instrument? start->q1 a1_1 Microscope/Flow Cytometer q1->a1_1 Imaging a1_2 Plate Reader q1->a1_2 Bulk Measurement q2 What laser lines and filters are available? a1_1->q2 a1_2->q2 a2 Match dye's Ex/Em spectra to instrument's capabilities q2->a2 q3 Do you need high photostability? a2->q3 a3_1 Yes (e.g., long-term imaging) q3->a3_1 Yes a3_2 No (e.g., endpoint assay) q3->a3_2 No a3_1_reco Choose a photostable dye (e.g., Alexa Fluor, ATTO dyes) a3_1->a3_1_reco a3_2_reco Traditional dyes may be suitable (e.g., FITC, TRITC) a3_2->a3_2_reco q4 What is the pH of your experimental environment? a3_1_reco->q4 a3_2_reco->q4 a4_1 Wide pH range or acidic q4->a4_1 Variable a4_2 Stable, neutral to basic pH q4->a4_2 Stable a4_1_reco Select a pH-insensitive dye (e.g., Alexa Fluor series) a4_1->a4_1_reco a4_2_reco Most dyes will be suitable a4_2->a4_2_reco

A decision tree to guide the selection of an amine-reactive dye.

Troubleshooting Common Issues in Amine Labeling

IssuePotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio- Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL.[2]- Use a primary amine-free buffer with a pH of 8.3-8.5.[2]- Increase the molar ratio of dye to protein.[2]
High Degree of Labeling (DOL) / Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Decrease the molar ratio of dye to protein.[2]- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]- Ensure the protein is properly folded and soluble before labeling.
Low Fluorescence Signal of Labeled Protein - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye- Optimize the labeling reaction to achieve a higher DOL.- Aim for a lower DOL if self-quenching is suspected.- Use photostable dyes and appropriate antifade reagents during imaging.[11]
Non-specific Staining in Application - Unremoved free dye- Aggregates of labeled protein- Ensure thorough purification of the labeled protein.- Centrifuge the labeled protein solution to remove any aggregates before use.

By understanding the fundamental principles, carefully selecting reagents, and following optimized protocols, researchers new to the field can confidently and successfully utilize amine-reactive fluorescent dyes to advance their scientific investigations.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Mechanism of NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry represents a fundamental and widely adopted strategy for the covalent modification of proteins and other biomolecules. Its prevalence in research, diagnostics, and the development of therapeutics, such as antibody-drug conjugates, stems from its ability to form stable amide bonds with primary amines under relatively mild, aqueous conditions. This technical guide provides a comprehensive exploration of the NHS ester labeling mechanism, offering insights into the underlying chemistry, factors influencing reaction efficiency, detailed experimental protocols, and troubleshooting strategies.

The Core Mechanism: A Tale of Two Reactions

The fundamental reaction underpinning NHS ester labeling is a nucleophilic acyl substitution . In this process, an unprotonated primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable and essentially irreversible amide bond.[1][2][3]

However, the desired aminolysis reaction is in constant competition with hydrolysis , where water molecules attack the NHS ester, rendering it inactive for conjugation.[2][] The balance between these two competing reactions is critically influenced by the reaction conditions, most notably the pH.[2]

G cluster_reactants Reactants cluster_competition Competitive Reactions cluster_products Products Protein_NH2 Protein with Primary Amine (R-NH₂) Aminolysis Aminolysis (Desired Reaction) Protein_NH2->Aminolysis Nucleophilic Attack NHS_Ester NHS Ester Label (Label-CO-O-NHS) NHS_Ester->Aminolysis Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis H₂O Labeled_Protein Labeled Protein (R-NH-CO-Label) Aminolysis->Labeled_Protein Forms Stable Amide Bond NHS N-Hydroxysuccinimide Aminolysis->NHS Hydrolysis->NHS Hydrolyzed_Ester Inactive Label (Label-COOH) Hydrolysis->Hydrolyzed_Ester

Quantitative Data Summary

For successful and reproducible bioconjugation, a thorough understanding of the key reaction parameters is essential. The following tables summarize critical quantitative data related to NHS ester stability and recommended reaction conditions.

Table 1: Stability of NHS Esters as a Function of pH

This table highlights the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2][5]
8.0Room Temperature~3.5 hours[2]
8.5Room Temperature~3 hours[2]
8.6410 minutes[2][5]
9.0Room Temperature~2 hours[2]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for NHS Ester Labeling of Proteins

This table provides a summary of the generally recommended starting conditions for labeling proteins with NHS esters. Optimization is often necessary for specific proteins and labels.

ParameterRecommended Range/ValueNotesReference(s)
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)A compromise to maximize the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis.[1][6]
Temperature 4°C to Room Temperature (~25°C)Lower temperatures can be used for longer incubation times, which may be beneficial for sensitive proteins.[7]
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)The optimal time depends on the reactivity of the protein and the desired degree of labeling.[7][8]
Molar Excess of NHS Ester to Protein 5-fold to 20-foldThis is a common starting range and should be optimized. More dilute protein solutions generally require a higher molar excess.[7][9]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.[1][8]
Buffer Amine-free (e.g., Phosphate (B84403), Bicarbonate, Borate, HEPES)Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided.[8]
NHS Ester Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)NHS esters are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction buffer. The final organic solvent concentration should typically not exceed 10%.[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments related to NHS ester labeling.

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[6][8]

  • Quenching Reagent (optional but recommended): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]

  • Molar Excess Calculation: Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for proteins at 1-5 mg/mL.[10]

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[8][10] If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes.[2]

  • Purification: Remove unreacted NHS ester and byproducts from the labeled protein using a size-exclusion chromatography column or through dialysis.

  • Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the protein conjugate.

Protocol for Determining the Degree of Labeling (DOL)

The DOL, which is the average number of label molecules per protein, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).

  • Calculate Protein Concentration: Correct the A₂₈₀ reading for the absorbance of the label at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • where CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration:

    • Label Concentration (M) = Aₘₐₓ / ε_label

      • where ε_label is the molar extinction coefficient of the label at its Aₘₐₓ.

  • Calculate DOL:

    • DOL = Label Concentration / Protein Concentration

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Prepare_Protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5, 1-10 mg/mL) Add_NHS Add NHS Ester to Protein Solution (Calculated Molar Excess) Prepare_Protein->Add_NHS Prepare_NHS Prepare NHS Ester Stock Solution (in anhydrous DMSO/DMF) Prepare_NHS->Add_NHS Incubate Incubate (RT for 1-4h or 4°C overnight) Add_NHS->Incubate Quench Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., Determine DOL) Purify->Analyze

G

References

5(6)-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5(6)-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent dye in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its core features, experimental protocols, and applications.

Core Features and Physicochemical Properties

5(6)-Carboxyrhodamine 110 NHS Ester is an amine-reactive fluorescent labeling reagent. The NHS ester moiety readily reacts with primary amino groups on proteins, peptides, and other biomolecules to form stable amide bonds.[1] This dye is a derivative of rhodamine 110 and is spectrally similar to other popular green-emitting fluorophores like Alexa Fluor® 488 and fluorescein (B123965) isothiocyanate (FITC).[2][3]

Key advantages of 5(6)-Carboxyrhodamine 110 include its exceptional photostability and the insensitivity of its fluorescence to pH changes in the physiological range (pH 4-9).[2][4][5] These properties make it a superior alternative to fluorescein for many applications, particularly in fluorescence microscopy and flow cytometry.[4][5]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 471.43 g/mol [2]
Excitation Maximum (λex) ~502 nm[2][3][6]
Emission Maximum (λem) ~527 nm[2][3][6]
Molar Extinction Coefficient (ε) 76,000 cm⁻¹M⁻¹[2][6]
Solubility DMSO, DMF[2][6]
Reactivity Primary Amines[2]

Note: The quantum yield for the unconjugated this compound is not consistently reported in the literature.

Chemical Reactivity and Labeling Principle

The fundamental principle behind the use of this compound in bioconjugation is the reaction of the N-hydroxysuccinimidyl ester with a primary amine. This reaction, which is most efficient at a slightly basic pH (typically 8.0-9.0), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Dye-NHS 5(6)-Carboxyrhodamine 110 NHS Ester Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) Dye-NHS->Conjugate + Protein-NH2 Biomolecule (e.g., Protein with Lysine) Protein-NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Chemical reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins, specifically antibodies, with this compound. These protocols are generalized and may require optimization for specific applications and biomolecules.

Preparation of Reagents
  • Dye Stock Solution: Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL. This stock solution should be prepared fresh and protected from light.

  • Protein Solution: The protein to be labeled should be dissolved in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The presence of buffers like Tris will interfere with the labeling reaction. The protein concentration should ideally be at least 2 mg/mL. If the protein solution contains preservatives like sodium azide, it is advisable to remove them by dialysis or buffer exchange prior to labeling.

Antibody Labeling Protocol

This protocol is optimized for the labeling of approximately 1 mg of an IgG antibody.

  • Reaction Setup:

    • To 1 mg of the antibody in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3), add a 10-20 fold molar excess of the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically for each specific protein and application.

    • Gently mix the reaction solution by vortexing or continuous stirring.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle, continuous mixing during the incubation period will ensure efficient labeling.

  • Quenching (Optional):

    • To stop the labeling reaction, 1.5 M hydroxylamine (B1172632) at pH 8.5 can be added to a final concentration of 100 mM. Incubate for 1 hour at room temperature. This step will quench any unreacted NHS ester.

Purification of the Labeled Antibody

Purification is a critical step to remove unconjugated dye, which can lead to high background fluorescence.

  • Size Exclusion Chromatography (Gel Filtration):

    • Equilibrate a size exclusion column (e.g., Sephadex G-25) with an appropriate buffer such as phosphate-buffered saline (PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with the equilibration buffer. The larger, labeled antibody will elute first, while the smaller, unconjugated dye molecules will be retained in the column.

    • Collect the fractions and identify the fractions containing the labeled protein by their color and absorbance at 280 nm (for protein) and ~502 nm (for the dye).

  • Dialysis:

    • Alternatively, the reaction mixture can be dialyzed against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare_Dye Dissolve Dye in Anhydrous DMSO/DMF Mix Mix Dye and Antibody (Molar Excess of Dye) Prepare_Dye->Mix Prepare_Ab Prepare Antibody in Amine-Free Buffer (pH 8.3) Prepare_Ab->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate Quench Optional: Quench with Hydroxylamine Incubate->Quench Purify Separate Labeled Antibody from Free Dye Quench->Purify SEC Size Exclusion Chromatography Purify->SEC Dialysis Dialysis Purify->Dialysis Final_Product Purified Labeled Antibody SEC->Final_Product Dialysis->Final_Product

Experimental workflow for antibody labeling with this compound.

Applications in Research and Drug Development

The bright, photostable fluorescence of 5(6)-Carboxyrhodamine 110-labeled biomolecules makes them suitable for a wide range of applications.

  • Fluorescence Microscopy: Labeled antibodies are extensively used for immunofluorescence staining of cells and tissues to visualize the localization of specific proteins.

  • Flow Cytometry: Conjugated antibodies are employed for the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.

  • Fluorescence Correlation Spectroscopy (FCS): The high photostability of this dye is advantageous for single-molecule studies using FCS.[3]

Example Signaling Pathway Visualization

The diagram below illustrates a simplified signaling pathway where an antibody labeled with 5(6)-Carboxyrhodamine 110 could be used to detect a cell surface receptor.

cluster_cell Cell Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response Labeled_Ab 5(6)-Carboxyrhodamine 110 Labeled Antibody Labeled_Ab->Receptor Binds to

Detection of a cell surface receptor using a fluorescently labeled antibody.

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C or lower, desiccated, and protected from light.[2] Once dissolved in an organic solvent, the stock solution should be used promptly or stored at -20°C for short periods. Repeated freeze-thaw cycles should be avoided.

This technical guide provides a comprehensive overview of the key features and applications of this compound. For specific experimental optimization, researchers are encouraged to consult relevant literature and perform pilot experiments.

References

Unlocking Cellular Insights: A Technical Guide to 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular research, the ability to accurately visualize and quantify biological processes is paramount. Fluorescent labeling has emerged as an indispensable tool, and among the myriad of available fluorophores, 5(6)-Carboxyrhodamine 110 NHS Ester stands out as a superior choice for a wide range of applications. This technical guide delves into the core advantages of this versatile green fluorescent dye, providing researchers with the detailed information necessary to harness its full potential.

Core Advantages: Superior Photostability and pH Independence

5(6)-Carboxyrhodamine 110 (CR110) NHS Ester offers several distinct advantages over traditional green fluorescent dyes such as Fluorescein Isothiocyanate (FITC). Its exceptional photostability and the insensitivity of its fluorescence to pH fluctuations in the physiological range (pH 4-9) are primary differentiators.[1][2] This robustness ensures more reliable and reproducible results in lengthy imaging experiments and in varying cellular microenvironments.

The N-hydroxysuccinimidyl (NHS) ester moiety allows for the straightforward and efficient labeling of primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds.[3] This high specificity in conjugation minimizes background interference, leading to a higher signal-to-noise ratio in imaging and detection assays.

Quantitative Comparison of Key Fluorophores

To aid in the selection of the most appropriate fluorophore for a given application, the following tables summarize the key quantitative properties of 5(6)-Carboxyrhodamine 110, FITC, and the popular Alexa Fluor 488.

Property5(6)-Carboxyrhodamine 110FITC (Fluorescein Isothiocyanate)Alexa Fluor 488
Excitation Maximum (nm)~502~495~495
Emission Maximum (nm)~527~525~519
Molar Extinction Coefficient (cm⁻¹M⁻¹)~76,000~75,000~73,000
Quantum Yield~0.92 (for Rhodamine 110)~0.92~0.92
PhotostabilityHighLowHigh
pH Sensitivity (pH 4-9)LowHighLow

Data sourced from multiple references, including[3][4]. Quantum yield for 5(6)-Carboxyrhodamine 110 is based on the parent Rhodamine 110 molecule.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. The following sections provide protocols for antibody labeling and a specific application in immunofluorescence.

Protocol 1: General Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1M Sodium Bicarbonate (pH 8.3)

  • Purification column (e.g., desalting column)

  • Reaction tubes

  • Vortexer and rotator

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 1X PBS at a concentration of 1-5 mg/mL.

    • Add 1/10th volume of 1M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently vortexing. A typical starting molar excess of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle rotation.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with 1X PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its green fluorescence.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~502 nm (for the dye).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Protocol 2: Immunofluorescence Staining of EGFR in A549 Cells

This protocol details the use of a 5(6)-Carboxyrhodamine 110-labeled anti-EGFR antibody for visualizing the Epidermal Growth Factor Receptor (EGFR) in human lung carcinoma A549 cells.

Materials:

  • A549 cells cultured on glass coverslips

  • 5(6)-Carboxyrhodamine 110-labeled anti-EGFR antibody

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the 5(6)-Carboxyrhodamine 110-labeled anti-EGFR antibody in 1% BSA in PBS to the desired concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and 5(6)-Carboxyrhodamine 110 (green). EGFR staining is expected to be observed primarily on the cell membrane.[5][6]

Visualizing Workflows and Pathways

Antibody Labeling Workflow

The following diagram illustrates the general workflow for labeling an antibody with this compound.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product Antibody Antibody in Amine-Free Buffer Conjugation Conjugation (pH 8.3, RT, 1-2h) Antibody->Conjugation Dye CR110 NHS Ester in Anhydrous DMSO Dye->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Analysis DOL Calculation (Spectrophotometry) Purification->Analysis LabeledAb Labeled Antibody Analysis->LabeledAb EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Regulation

References

Solubility and stability of 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 5(6)-Carboxyrhodamine 110 NHS Ester

For researchers, scientists, and professionals in drug development, the successful conjugation of fluorescent dyes to biomolecules is paramount for assay accuracy and reproducibility. 5(6)-Carboxyrhodamine 110, N-hydroxysuccinimidyl (NHS) ester, is a widely utilized amine-reactive fluorescent reagent for creating bright, photostable green-fluorescent bioconjugates.[1][2][3][4] Its utility stems from its exceptional photostability and the fluorescence insensitivity of its conjugates to pH in the physiological range of 4 to 9, making it a superior alternative to fluoresceins like FITC in many applications.[1][2][3][5][6]

This guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound, offering detailed data, experimental protocols, and visual workflows to ensure its optimal use in bioconjugation.

Core Properties and Specifications

A summary of the essential physicochemical and spectral properties of this compound is presented below. These values are crucial for calculating concentrations and planning labeling experiments.

PropertyValueSource(s)
Molecular Weight 471.43 g/mol [1][3][7]
507.9 g/mol (as hydrochloride salt)[8]
Reactivity Primary and secondary amines[1][5]
Excitation Maximum (λex) ~502 nm[1][3][5][6][7][8]
Emission Maximum (λem) ~527 nm[1][3][5][6][7][8]
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹[1][3][6][7][8]
Appearance Orange-red solid[5]

Solubility

The solubility of this compound is a critical factor in preparing stock solutions for labeling reactions. Due to the hydrolytic instability of the NHS ester moiety in aqueous media, the dye is typically dissolved in high-quality, anhydrous organic solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO) SolubleAnhydrous grade is essential to prevent hydrolysis.
Dimethylformamide (DMF) SolubleAmine-free, anhydrous grade is required as amine impurities will react with the NHS ester.[9][10]
Water Insoluble / UnstableThe NHS ester readily hydrolyzes in aqueous solutions. The free acid form is soluble at pH > 6.[11]
Methanol (MeOH) SolubleUsed for spectroscopic measurements.[5][12]
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the standard procedure for preparing a concentrated stock solution of the dye, which can be aliquoted and stored for future use.

  • Pre-equilibration : Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Solvent Addition : Using a calibrated pipette, add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to a 5 mg vial (MW = 471.43 g/mol ), add approximately 1.06 mL of solvent.

  • Dissolution : Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting and Storage : Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store these aliquots desiccated at -20°C or below.[5][8] Properly prepared stock solutions in anhydrous DMSO are stable for 1-2 months at -20°C.[9]

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Receive Dye Vial equilibrate Equilibrate vial to room temperature start->equilibrate open_vial Open vial in low humidity environment equilibrate->open_vial add_solvent Add anhydrous DMSO/DMF to desired concentration open_vial->add_solvent dissolve Vortex/sonicate until fully dissolved add_solvent->dissolve aliquot Dispense into single-use aliquots dissolve->aliquot store Store desiccated at -20°C or below aliquot->store end_node End: Ready for use store->end_node

Caption: Workflow for preparing and storing dye stock solutions.

Stability

The stability of this compound is governed by three main factors: its solid-state stability, the hydrolytic stability of the NHS ester, and the chemical and photostability of the resulting fluorophore.

ConditionStability ConsiderationRecommended Practice
Solid State Stable when stored properly.Store desiccated and protected from light at -20°C to -85°C.[1][7][8]
Hydrolysis (in Solution) The NHS ester is highly susceptible to hydrolysis, which increases with pH.Prepare stock solutions in anhydrous solvents. Avoid aqueous buffers until the moment of reaction.
Hydrolysis Half-life ~4-5 hours at pH 7.0 (0°C)The reaction is significantly faster at the optimal labeling pH of 8.3-8.5.[9][10]
~10 minutes at pH 8.6 (4°C)[13]
pH (Post-Conjugation) Conjugate fluorescence is stable and insensitive to pH changes between 4 and 9.[1][2][3][5]Suitable for experiments in a wide range of biological buffers.
Photostability The rhodamine fluorophore is exceptionally photostable, much more so than fluorescein.[1][2][3][5][6]Ideal for applications requiring intense or prolonged light exposure, such as confocal microscopy.
Competing Reactions: Aminolysis vs. Hydrolysis

The efficiency of a labeling reaction depends on the competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). At the optimal labeling pH of 8.3-8.5, the concentration of reactive, unprotonated primary amines on the biomolecule is high, favoring aminolysis. However, the rate of hydrolysis also increases. Therefore, performing the reaction in a concentrated solution of the biomolecule is recommended to favor the bimolecular aminolysis reaction over hydrolysis.[14]

G NHS Ester Competing Reaction Pathways cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Undesired Pathway: Hydrolysis NHS_Ester 5(6)-CR110 NHS Ester Biomolecule Biomolecule-NH2 (pH 8.3-8.5) NHS_Ester->Biomolecule + Water Water (H2O) (Increases with pH) NHS_Ester->Water + Conjugate Stable Amide Bond (Fluorescent Conjugate) Biomolecule->Conjugate Acylation Hydrolyzed_Dye Inactive Carboxylic Acid (Non-reactive) Water->Hydrolyzed_Dye Hydrolysis

Caption: Competing reaction pathways for NHS esters.

Experimental Protocol: General Protein Labeling

This protocol provides a framework for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). The molar ratio of dye to protein should be optimized for each specific application.

  • Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer at pH 8.3-8.5. A 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer is recommended.[9] The protein concentration should ideally be 2-10 mg/mL to favor the conjugation reaction.[9] If the protein is in a buffer like Tris or PBS, it must be exchanged into the appropriate conjugation buffer via dialysis or gel filtration.

  • Calculate Reagent Volumes : Determine the required amount of dye. A 10- to 15-fold molar excess of dye to protein is a common starting point for optimization.[14]

  • Reaction Initiation : Add the calculated volume of the 10 mM dye stock solution (from DMSO/DMF) to the protein solution while gently stirring or vortexing.

  • Incubation : Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C, protected from light.[9]

  • Reaction Termination (Optional) : The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification : Remove the unreacted, hydrolyzed dye and quenching reagents from the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

G Experimental Workflow for Protein Labeling prep_protein 1. Prepare Protein (2-10 mg/mL in pH 8.3-8.5 buffer) mix 3. Mix Dye and Protein (Target molar ratio) prep_protein->mix prep_dye 2. Prepare Dye (10 mM stock in anhydrous DMSO) prep_dye->mix incubate 4. Incubate (1 hr at RT or overnight at 4°C, protected from light) mix->incubate quench 5. Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify final_product Purified Fluorescent Bioconjugate purify->final_product

Caption: General workflow for protein conjugation.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bright and Photostable Green Fluorescent Dyes for Bioconjugation

Introduction: The Role of Green Fluorescent Dyes in Modern Biological Research

Fluorescent labeling of biomolecules is a cornerstone technique in life sciences, enabling the visualization and quantification of proteins, antibodies, and other targets in applications ranging from microscopy to flow cytometry.[1][2][3] The choice of fluorophore is critical, as its properties directly impact experimental success. An ideal fluorescent dye for bioconjugation should exhibit high brightness, exceptional photostability, and possess a reactive moiety that allows for stable, covalent attachment to the target biomolecule without compromising its function.[4]

Green fluorescent dyes are particularly popular due to their compatibility with common laser lines (e.g., 488 nm), high quantum yields, and the low autofluorescence of most biological specimens in this spectral region.[2][5] This guide provides a detailed overview of leading bright and photostable green fluorescent dyes, their photophysical properties, and comprehensive protocols for their conjugation to biomolecules.

Core Concepts: Defining Dye Performance

The performance of a fluorescent dye is primarily determined by three key parameters:

  • Molar Extinction Coefficient (ε): This value represents a measure of how strongly a dye absorbs light at a specific wavelength.[6] A higher extinction coefficient indicates a greater probability of light absorption, which is the initial step for fluorescence to occur.[6] It is typically expressed in units of M⁻¹cm⁻¹.[6]

  • Fluorescence Quantum Yield (QY or Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[7][8] It quantifies the efficiency of the fluorescence process. A QY of 1.0 (or 100%) means that every absorbed photon results in an emitted photon, representing maximum efficiency.[8]

  • Photostability: This refers to a fluorophore's resistance to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to light.[9][10] High photostability is crucial for experiments requiring long or intense light exposure, such as super-resolution microscopy or time-lapse imaging.[10][11][12]

The overall brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.[7]

Comparative Analysis of Leading Green Fluorescent Dyes

Several classes of green fluorescent dyes are available for bioconjugation, each with unique strengths. The table below summarizes the key quantitative data for some of the most prominent and high-performing options.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
Alexa Fluor Alexa Fluor 488495519~71,0000.92[13]Very High
CF® Dyes CF®488A490515~70,0000.90Exceptional
ATTO Dyes ATTO 488501523~90,0000.80[7]Very High
Abberior STAR GREEN494[5]519[5]~75,000[5]>0.80[5]Exceptional[5]
BODIPY BODIPY FL503512~80,000>0.90High
Fluorescein FITC494518~75,0000.85Low

Note: Values can vary slightly depending on the solvent, pH, and conjugation state. Data is compiled from manufacturer specifications and literature.

Core Bioconjugation Chemistries

Covalent labeling of biomolecules is achieved by using a reactive derivative of the fluorescent dye that targets a specific functional group on the molecule of interest, most commonly a protein or antibody.[14] The two most prevalent strategies target primary amines and free thiols.

Amine-Reactive Labeling

The most common method for labeling proteins and antibodies is through the modification of primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus.[4][15] N-hydroxysuccinimidyl (NHS) esters are the most widely used amine-reactive reagents, forming a stable and irreversible amide bond with the amine.[15][16]

G Dye_NHS Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye_NHS->Conjugate + Protein_Amine Protein-NH₂ (e.g., Lysine) Protein_Amine->Conjugate NHS_leaving NHS (Leaving Group)

Caption: Amine-reactive labeling via an NHS ester.

Thiol-Reactive Labeling

For more site-specific labeling, thiol-reactive chemistries are employed.[4] This approach targets the sulfhydryl (-SH) groups found in cysteine residues. Maleimides are the most common thiol-reactive group; they react with free thiols to form a stable thioether bond.[4] This is particularly useful when a protein has a limited number of accessible cysteine residues or when labeling at a specific site is critical to preserve protein function.

G Dye_Maleimide Dye-Maleimide Conjugate Dye-Protein Conjugate (Stable Thioether Bond) Dye_Maleimide->Conjugate + Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Conjugate G A 1. Prepare Protein Solution (Buffer exchange, concentration adjustment) C 3. Labeling Reaction (Add dye to protein, incubate) A->C B 2. Prepare Dye Stock Solution (Dissolve in anhydrous DMSO or DMF) B->C D 4. Stop Reaction (Optional) (Add quenching reagent) C->D E 5. Purify Conjugate (Remove unconjugated dye via column chromatography) D->E F 6. Characterize Conjugate (Measure absorbance to find Degree of Labeling) E->F G 7. Final Formulation & Storage (Add stabilizers, store at 4°C or -20°C) F->G G start Start: Need to label a biomolecule q1 Is site-specific labeling critical? start->q1 q2 Does the protein have accessible free thiols? q1->q2 Yes amine_path Use Amine-Reactive Chemistry (NHS Ester) q1->amine_path No thiol_path Use Thiol-Reactive Chemistry (Maleimide) q2->thiol_path Yes reduce_path Chemically reduce disulfides or engineer a Cysteine residue q2->reduce_path No q3 Does the experiment require long exposure or high intensity light (e.g., super-resolution)? photostable_dye Select a highly photostable dye (e.g., CF Dyes, Alexa Fluor, Abberior STAR) q3->photostable_dye Yes standard_dye Standard brightness/photostability is sufficient (e.g., FITC, BODIPY) q3->standard_dye No amine_path->q3 thiol_path->q3 reduce_path->thiol_path

References

Methodological & Application

Application Notes and Protocols for 5(6)-Carboxyrhodamine 110 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with 5(6)-Carboxyrhodamine 110 NHS Ester. This amine-reactive fluorescent dye is a valuable tool for creating brightly fluorescent and photostable bioconjugates for a variety of applications in research and drug development.

Introduction

5(6)-Carboxyrhodamine 110 (also known as Rhodamine Green™) NHS ester is a widely used fluorescent probe for labeling proteins and other biomolecules containing primary amines.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.[4][5] This results in a permanent fluorescent tag on the protein of interest. The resulting conjugates exhibit bright green fluorescence with excitation and emission maxima around 502 nm and 527 nm, respectively.[2][3][6][7] Notably, the fluorescence of Carboxyrhodamine 110 is largely insensitive to pH in the physiological range of 4 to 9, making it a robust choice for various biological applications.[2][3][8] Its exceptional photostability also makes it preferable to other dyes like FITC for demanding applications such as Fluorescence Correlation Spectroscopy (FCS).[2][3]

Common applications for proteins labeled with this compound include:

  • Immunofluorescence staining[][10]

  • Fluorescence microscopy[]

  • Flow cytometry[6]

  • Fluorescence Correlation Spectroscopy (FCS)[2][3]

  • Receptor labeling[][10]

  • Cellular tracing[][10]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and provide a general overview of labeling parameters.

Table 1: Spectral and Physical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~502 nm[2][3][6][7]
Emission Maximum (λem)~527 nm[2][3][6][7]
Molar Extinction Coefficient76,000 cm⁻¹M⁻¹[2][3][7]
Molecular Weight~507.9 g/mol (may vary slightly by manufacturer)[7]
SolubilityDMSO, DMF[2][3][7]
ReactivityPrimary amines[2][3]

Table 2: Recommended Labeling Parameters

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4][11]
Molar Ratio of Dye to Protein5:1 to 10:1This is a starting point and may require optimization.[12]
Reaction pH8.3 - 8.5Crucial for efficient labeling.[11][13][14]
Reaction Time1 - 4 hours at room temperature, or overnight at 4°CLonger incubation may be needed for less reactive proteins.[5][14]
Reaction Buffer0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines (e.g., Tris).[11][14]

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a target protein with this compound.

Materials and Reagents
  • This compound

  • Protein of interest (in an amine-free buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration or size-exclusion chromatography)

  • Phosphate-Buffered Saline (PBS) for purification and storage

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction Combine Protein and Dye Solutions (Incubate for 1-4 hours at RT) prep_protein->reaction Add protein solution prep_dye Prepare Dye Stock Solution (e.g., 10 mg/mL in DMSO/DMF) prep_dye->reaction Add dye stock solution purify Purify Conjugate (e.g., Gel Filtration) reaction->purify Reaction mixture analyze Characterize Labeled Protein (Determine Degree of Labeling) purify->analyze Purified conjugate store Store Labeled Protein (-20°C to -80°C) analyze->store

Caption: Workflow for protein labeling with this compound.

Step-by-Step Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11]

    • Ensure the buffer is free of any primary amines, such as Tris, as these will compete with the protein for reaction with the NHS ester.[11][14]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of, for example, 10 mg/mL.[1][12] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 5-10 fold molar excess is recommended.[12]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.[1]

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5] Alternatively, the reaction can be carried out overnight at 4°C.[14]

  • Purify the Labeled Protein:

    • Upon completion of the reaction, it is crucial to remove the unreacted dye and byproducts.

    • The most common method for purifying the protein conjugate is gel filtration (size-exclusion chromatography).[11][15]

    • Equilibrate the column with PBS or another suitable buffer.

    • Apply the reaction mixture to the column and elute with the equilibration buffer.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~502 nm (for the dye) to identify the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, ~502 nm (A₅₀₂).

    • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

  • Storage of the Labeled Protein:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[1]

    • For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[1] Adding a cryoprotectant like glycerol (B35011) may also be beneficial.

Signaling Pathway and Application Visualization

The following diagram illustrates the general principle of using a fluorescently labeled protein, such as an antibody, to detect a target antigen in a simplified signaling context.

G cluster_cell Cellular Environment cluster_detection Detection Method receptor Cell Surface Receptor (Target Antigen) signaling Downstream Signaling Cascade receptor->signaling Activation ligand Ligand ligand->receptor Binding primary_ab Primary Antibody primary_ab->receptor Binds to Target labeled_secondary_ab Secondary Antibody labeled with Carboxyrhodamine 110 labeled_secondary_ab->primary_ab Binds to Primary Ab fluorescence Fluorescence Signal (Ex: 502 nm, Em: 527 nm) labeled_secondary_ab->fluorescence

Caption: Indirect immunofluorescence using a Carboxyrhodamine 110 labeled antibody.

References

Step-by-Step Guide for Conjugating 5(6)-CR110-SE to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the conjugation of 5(6)-Carboxy-X-rhodamine 110 succinimidyl ester (5(6)-CR110-SE) to antibodies. 5(6)-CR110-SE is an amine-reactive fluorescent dye that creates bright, photostable green-fluorescent bioconjugates.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for successful conjugation, purification, and characterization of the resulting antibody-dye conjugate.

Introduction

Succinimidyl esters (SE) are a common and effective choice for labeling proteins, such as antibodies, as they readily react with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds.[1] The 5(6)-CR110 dye offers excellent photostability and its fluorescence is largely insensitive to pH changes between 4 and 9, making it a superior alternative to other dyes like FITC.[1] The resulting fluorescently labeled antibodies are valuable tools in a variety of immunoassays, including flow cytometry, fluorescence microscopy, and ELISA.

Materials and Equipment

Reagents
  • Antibody of interest (purified, in a suitable buffer)

  • 5(6)-CR110, SE

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25)

  • Bovine Serum Albumin (BSA) for storage (optional)

  • Sodium azide (B81097) (optional, for storage)

Equipment
  • Spectrophotometer

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Rotator or shaker

  • Centrifuge

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Antibody and Dye Preparation

Proper preparation of the antibody and dye is critical for successful conjugation. The antibody solution must be free of amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the dye.[2] If such substances are present, the antibody should be dialyzed against PBS.[2] Similarly, carrier proteins like BSA must be removed prior to conjugation.

ParameterRecommended ValueNotes
Antibody Concentration 2-10 mg/mLHigher concentrations ( >5 mg/mL) can increase labeling efficiency.[1] Concentrations below 2 mg/mL will have significantly reduced efficiency.[2]
Antibody Buffer 1X PBS, pH 7.2-7.4Free of amines (e.g., Tris, glycine) and carrier proteins (e.g., BSA).[2]
Dye Stock Solution 10 mM in anhydrous DMSOPrepare fresh immediately before use as the reactive dye is not very stable in solution.[2]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-9.0The reaction is pH-dependent and proceeds efficiently at a slightly alkaline pH.
Conjugation Reaction

The following steps describe the conjugation of 5(6)-CR110-SE to an antibody.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization A Prepare Antibody Solution (2-10 mg/mL in PBS) C Adjust pH to 8.3-9.0 with Bicarbonate Buffer A->C B Prepare 10 mM CR110-SE in DMSO D Add CR110-SE to Antibody (Molar Ratio 5:1 to 20:1) B->D C->D E Incubate for 1 hour at Room Temperature D->E Protect from light F Purify using Size-Exclusion Chromatography E->F G Characterize Conjugate (Determine DOL) F->G

Figure 1: Experimental workflow for antibody conjugation.
  • Prepare the Antibody:

    • Start with a purified antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.4.[2]

    • Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.3-9.0.[1]

  • Prepare the Dye:

    • Allow the vial of 5(6)-CR110-SE to warm to room temperature.

    • Add the appropriate amount of anhydrous DMSO to create a 10 mM stock solution.[1] Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Reaction:

    • While gently vortexing the antibody solution, add the calculated volume of the 10 mM dye stock solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[2] This ratio may need to be optimized for your specific antibody, with a range of 5:1 to 20:1 being common.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][3] Gentle rotation or shaking is recommended.[2]

Chemical_Reaction Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-CR110 (Stable Amide Bond) Antibody->Conjugate + Dye CR110-SE (Succinimidyl Ester) Dye->Conjugate pH 8.3-9.0 Byproduct NHS (N-hydroxysuccinimide)

Figure 2: Chemical reaction of CR110-SE with an antibody.
Purification of the Conjugate

It is crucial to remove any unreacted dye from the conjugated antibody. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method.

  • Equilibrate the column with PBS, pH 7.2-7.4.

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The labeled antibody will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained longer.

  • Collect the colored fractions corresponding to the labeled antibody.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined. The optimal DOL for most antibodies is between 2 and 10.[2]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of 5(6)-CR110, which is approximately 502 nm (A502).[1][2]

  • Calculate the concentration of the antibody:

    • Antibody Concentration (M) = [A280 - (A502 × CF)] / ε_antibody

      • CF (Correction Factor): This accounts for the absorbance of the dye at 280 nm. The CF for similar dyes is in the range of 0.03-0.3. An exact value for CR110 should be obtained from the manufacturer's data sheet if available.

      • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A502 / ε_dye

      • ε_dye: Molar extinction coefficient of 5(6)-CR110 at ~502 nm. This value is approximately 76,000 - 84,000 M⁻¹cm⁻¹.[4][5]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

ParameterWavelength/Value
5(6)-CR110 Excitation Maxima ~502 nm[1][2]
5(6)-CR110 Emission Maxima ~527 nm[1][2]
5(6)-CR110 Molar Extinction Coefficient (ε) ~76,000 - 84,000 M⁻¹cm⁻¹[4][5]
Typical IgG Molar Extinction Coefficient (ε) ~210,000 M⁻¹cm⁻¹

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C in single-use aliquots. Adding a carrier protein like BSA (e.g., to 0.1%) and a preservative like sodium azide (e.g., 2 mM) can improve stability.

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) - Low antibody concentration- Incorrect pH- Presence of interfering substances- Inactive dye- Increase antibody concentration to >2 mg/mL.[2]- Ensure the reaction pH is between 8.3 and 9.0.- Dialyze the antibody against PBS to remove amines or other interfering substances.[2]- Use freshly prepared dye solution.[2]
High Degree of Labeling (DOL) - Molar ratio of dye to antibody is too high- Reduce the molar ratio of dye to antibody in the reaction.
Precipitation of Antibody - Excessive agitation- High DOL- Use gentle mixing during the reaction.[2]- Optimize the dye-to-antibody ratio to avoid over-labeling.
Poor Antibody Activity - Labeling of critical residues in the antigen-binding site- Denaturation- Try a different labeling chemistry that targets other sites (e.g., thiol-reactive dyes).- Ensure gentle handling and appropriate buffer conditions throughout the process.

References

Application Notes and Protocols: 5(6)-Carboxyrhodamine 110 NHS Ester for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5(6)-Carboxyrhodamine 110 NHS Ester is a highly efficient, amine-reactive fluorescent dye widely utilized in biological research, particularly in the field of flow cytometry. This dye is the nonsulfonated analog of Alexa Fluor® 488 and serves as a superior alternative to traditional green fluorescent dyes like 5-(6)-carboxyfluorescein NHS ester or FITC. Its robust chemical properties make it an ideal candidate for labeling proteins, peptides, and other biomolecules for subsequent detection and analysis. The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amines on target molecules, forming stable amide bonds. This ensures a secure and lasting fluorescent tag, crucial for the quantitative nature of flow cytometry.

The key advantages of this compound in flow cytometry applications include its exceptional photostability and the insensitivity of its fluorescence to pH variations in the physiological range (pH 4-9). This stability allows for prolonged exposure to laser excitation without significant signal loss, leading to more reliable and reproducible data. Its bright green fluorescence, with excitation and emission maxima around 502 nm and 527 nm respectively, is well-suited for excitation by the common 488 nm blue laser found in most flow cytometers. These spectral characteristics, combined with its high quantum yield, enable clear discrimination of cell populations and sensitive detection of even low-abundance targets.

Data Presentation

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Excitation Maximum (λex)~502 nm
Emission Maximum (λem)~527 nm
Molar Extinction Coefficient76,000 cm⁻¹M⁻¹
Molecular Weight471.43 g/mol
Reactive GroupN-Hydroxysuccinimidyl (NHS) Ester
ReactivityPrimary Amines
SolubilityDMSO, DMF
Storage Conditions-20°C to -85°C, protect from light and moisture
Spectrally Similar DyesAlexa Fluor® 488, DyLight® 488, Fluorescein, Oregon Green 488

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the procedure for labeling an antibody with this compound.

Materials:

  • Antibody to be labeled (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification column (e.g., gel filtration or spin desalting column)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains interfering substances like Tris, glycine, or BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of a 5- to 15-fold molar excess of dye is recommended.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark, with continuous gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.

    • Follow the manufacturer's instructions for the chosen purification column.

    • Collect the fractions containing the fluorescently labeled antibody. The conjugated antibody will typically be in the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the dye (~502 nm, Amax).

    • The DOL can be calculated using the molar extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (if compatible with the downstream application) and 0.02-0.05% sodium azide, and store at -20°C or -80°C.

Protocol 2: Cell Staining for Flow Cytometry

This protocol provides a general workflow for staining cells with an antibody conjugated to 5(6)-Carboxyrhodamine 110.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Antibody conjugated with 5(6)-Carboxyrhodamine 110

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • (Optional) Fc block to prevent non-specific antibody binding

  • (Optional) Viability dye

  • (Optional) Fixation and/or permeabilization buffers for intracellular staining

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Fc Receptor Blocking:

    • If working with cells that express Fc receptors (e.g., B cells, macrophages), incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to minimize non-specific antibody binding.

  • Cell Surface Staining:

    • Add the predetermined optimal concentration of the 5(6)-Carboxyrhodamine 110-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to the cells.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step one or two more times.

  • (Optional) Viability Staining:

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.

  • (Optional) Intracellular Staining:

    • For intracellular targets, fix and permeabilize the cells using an appropriate buffer system after surface staining. Then, perform the intracellular staining step following a similar procedure to the surface staining, using permeabilization buffer for washes.

  • Final Resuspension and Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation. Set the emission filter to detect the signal from 5(6)-Carboxyrhodamine 110 (typically around 530/30 nm).

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody Purified Antibody (2-10 mg/mL in pH 8.0-8.5 buffer) mix Mix Antibody and Dye (5-15x molar excess of dye) antibody->mix dye 5(6)-CR110 NHS Ester (10 mg/mL in DMSO/DMF) dye->mix incubate Incubate 1 hr at RT (in the dark) mix->incubate quench Quench with Tris/Glycine incubate->quench purify Purify via Gel Filtration /Spin Column quench->purify store Store Conjugate at 4°C (protected from light) purify->store

Caption: Workflow for conjugating antibodies with this compound.

Application Notes and Protocols: 5(6)-Carboxyrhodamine 110 NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester is a highly efficient, amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules.[1][2] This reagent is particularly valuable for attaching a bright, photostable green fluorescent probe to proteins, peptides, and amino-modified oligonucleotides.[2] Its spectral properties, characterized by excitation and emission maxima around 502 nm and 527 nm respectively, make it an excellent counterpart to the 488 nm laser line commonly found in fluorescence microscopy setups.[3][4][5] A significant advantage of 5(6)-Carboxyrhodamine 110 over other green fluorophores like FITC is its remarkable photostability and the insensitivity of its fluorescence to pH variations in the physiological range (pH 4-9).[3][6][7] These characteristics ensure reliable and robust performance in various applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy (FCS).[2][3][4]

Physicochemical and Spectroscopic Properties

The quantitative data for 5(6)-Carboxyrhodamine 110 NHS Ester and its conjugates are summarized below, providing a quick reference for experimental planning.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC25H17N3O7[8]
Molecular Weight471.4 g/mol [8]
Excitation Maximum (λex)~502 nm[3][4][8]
Emission Maximum (λem)~527 nm[3][4][8]
Molar Extinction Coefficient (ε)~76,000 cm⁻¹M⁻¹[4][8]
Recommended Laser Line488 nm[5]
SolubilityDMSO, DMF[4][8]
Storage Conditions-20°C to -80°C, desiccated, protected from light[1][9]

Applications in Fluorescence Microscopy

5(6)-Carboxyrhodamine 110 is a versatile fluorescent probe with numerous applications in cellular imaging and analysis. Its bright fluorescence and high photostability make it an ideal choice for visualizing cellular structures and tracking biomolecules.

  • Immunofluorescence: Labeled antibodies are used to specifically target and visualize proteins of interest within fixed or live cells, enabling the study of protein localization and expression.

  • Cytoskeletal Imaging: When conjugated to phalloidin, it can be used to stain filamentous actin (F-actin), allowing for detailed visualization of the cytoskeleton's organization and dynamics.[]

  • Organelle Staining: This dye can be used to label specific organelles, such as mitochondria, to study their morphology, distribution, and function in living cells.[]

  • Biomolecule Tracking: Proteins, peptides, or nucleic acids labeled with 5(6)-Carboxyrhodamine 110 can be introduced into cells to monitor their trafficking, interactions, and fate.[2][]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol provides a general procedure for the covalent labeling of IgG antibodies. Optimization may be required for other proteins.

Materials:

  • Antibody (IgG) solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, free of BSA, glycine, or azide)[1][11]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][12]

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.3-8.5[12][13]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[1]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2.5 mg/mL.[11] Ensure the buffer is free of any amine-containing substances.[14]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[14]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[1][14]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of a 5-10 fold molar excess of dye is recommended.[15]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with continuous gentle mixing.[1]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1]

    • Load the reaction mixture onto the column and elute with PBS.

    • The first colored fraction to elute will be the labeled antibody. Collect this fraction.

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~502 nm (for the dye).

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1] Adding a cryoprotectant like glycerol (B35011) or a stabilizing protein like BSA (if compatible with the downstream application) is recommended for long-term storage.

Protocol 2: Staining of Fixed Cells with a Labeled Antibody

This protocol outlines a general procedure for immunofluorescent staining of fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • 5(6)-Carboxyrhodamine 110-labeled primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the 5(6)-Carboxyrhodamine 110-labeled antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~488 nm, emission ~527 nm).

Visualizations

Antibody Labeling Workflow

AntibodyLabeling A Prepare Antibody (in amine-free buffer, pH 8.3-8.5) C Labeling Reaction (Add dye to antibody, incubate 1h at RT, dark) A->C B Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) B->C D Purification (Gel filtration column) C->D E Characterization (Optional) (Determine Degree of Labeling) D->E F Storage (4°C short-term, -20°C long-term) D->F E->F Immunofluorescence Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (e.g., 0.1% Triton X-100) Fix->Perm Block Blocking (e.g., 1% BSA) Perm->Block Ab_Incubate Antibody Incubation (CR110-labeled Ab) Block->Ab_Incubate Wash Washing Steps (PBS) Ab_Incubate->Wash Mount Mounting (Antifade medium) Wash->Mount Image Fluorescence Microscopy Mount->Image

References

Application Notes and Protocols for Labeling Peptides with 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of peptides with 5(6)-Carboxyrhodamine 110 NHS Ester, a bright and photostable green-fluorescent dye. This protocol is intended for researchers in life sciences and professionals in drug development who require fluorescently labeled peptides for various applications, including fluorescence microscopy, fluorescence correlation spectroscopy (FCS), and immunoassays.

Introduction

5(6)-Carboxyrhodamine 110 (CR110) NHS ester is an amine-reactive fluorescent dye used for creating stable bioconjugates.[1][2][3] It reacts with primary amino groups, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[4][5] The resulting fluorescent peptides exhibit excitation and emission maxima of approximately 502 nm and 527 nm, respectively.[1][2][6] A significant advantage of CR110 over other dyes like fluorescein (B123965) is its exceptional photostability and the insensitivity of its fluorescence to pH changes in the range of 4 to 9.[1][3][7]

This document provides a comprehensive guide to the materials, equipment, and procedures required for the successful labeling of peptides with this compound, including reagent preparation, the labeling reaction, and purification of the final conjugate.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the recommended parameters for the peptide labeling protocol.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight~471.43 g/mol (for 5-isomer) to ~507.9 g/mol (for 5(6)-isomer mixture)[1][2][6]
Excitation Maximum (λex)~502 nm[1][2][6]
Emission Maximum (λem)~527 nm[1][2][6]
Molar Extinction Coefficient~76,000 cm⁻¹M⁻¹[1][2][6]
Optimal pH for Labeling8.3 - 8.5[8]
SolubilityDMSO, DMF[1][2][6]
Storage Conditions-20°C to -85°C, desiccated and protected from light[1][2][6][9]

Table 2: Recommended Reaction Parameters for Peptide Labeling

ParameterRecommended ValueNotes
Peptide Concentration0.1–1 mMHigher concentrations can improve reaction efficiency.
Dye-to-Peptide Molar Ratio1:1 to 3:1May require optimization depending on the peptide sequence and desired degree of labeling.[10]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[11]
Reaction TemperatureRoom temperatureIncubation on ice for 2 hours is also an option.[4][10]
Reaction Time1 - 4 hours (or overnight)Reaction progress can be monitored by thin-layer chromatography.[8][10]
Quenching Agent (Optional)10 mM Tris-HCl, pH 7.5To stop the reaction by consuming unreacted NHS ester.[12]

II. Experimental Protocols

This section details the step-by-step methodology for labeling peptides with this compound.

A. Materials and Equipment
  • Reagents:

    • This compound

    • Peptide of interest (lyophilized)

    • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

    • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

    • (Optional) 1 M Tris-HCl (pH 7.5) for quenching

    • Mobile phases for HPLC purification (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer

    • pH meter

    • Stir plate and stir bars (for larger volumes)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for purification[13]

    • Spectrophotometer or fluorometer for characterization

    • Lyophilizer (optional, for drying the final product)

B. Detailed Experimental Workflow

The overall workflow for labeling peptides with this compound is depicted in the following diagram.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_peptide Dissolve Peptide in Reaction Buffer mix Mix Peptide and Dye Solutions prep_peptide->mix Add to reaction vessel prep_dye Dissolve CR110 NHS Ester in DMSO/DMF prep_dye->mix Add to reaction vessel incubate Incubate at Room Temperature mix->incubate 1-4 hours purify Purify by HPLC incubate->purify Load onto column collect Collect Labeled Peptide Fractions purify->collect characterize Characterize by Spectroscopy/MS collect->characterize store Store Labeled Peptide characterize->store -20°C to -80°C

Caption: Experimental workflow for peptide labeling with CR110 NHS Ester.

C. Step-by-Step Protocol

1. Preparation of Reagents

  • Peptide Solution:

    • Accurately weigh the lyophilized peptide.

    • Dissolve the peptide in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final concentration of 0.1–1 mM. Ensure the peptide is fully dissolved.

  • Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a stock solution of the dye in anhydrous DMF or DMSO, for example, at a concentration of 10 mg/mL.[5] This solution should be prepared fresh immediately before use as the NHS ester is susceptible to hydrolysis.[4]

2. Labeling Reaction

  • Add the calculated volume of the dye stock solution to the peptide solution. The recommended molar ratio of dye to peptide is between 1:1 and 3:1.[10] This ratio may need to be optimized for your specific peptide.

  • Mix the reaction components thoroughly by vortexing or gentle stirring.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[8][10] The reaction can also be performed overnight at 4°C.[10]

  • (Optional) To quench the reaction, add a small volume of a concentrated stock of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 10 mM.[12] Incubate for an additional 15-30 minutes.

3. Purification of the Labeled Peptide

  • The most effective method for purifying the labeled peptide from unreacted dye and byproducts is reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Use a C18 column and a suitable gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at the absorbance maximum of the peptide (e.g., 220 or 280 nm) and the dye (around 502 nm).

  • The labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.

  • Collect the fractions corresponding to the labeled peptide peak.

4. Characterization and Storage

  • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

  • The degree of labeling can be estimated spectrophotometrically by measuring the absorbance of the peptide (if it contains tryptophan or tyrosine) and the dye.

  • Lyophilize the purified, labeled peptide or store it in a suitable buffer at -20°C or -80°C, protected from light.[5]

III. Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 8.3 and 8.5.[8]
Hydrolyzed NHS ester.Prepare the dye stock solution fresh before each use.[4]
Presence of primary amines in the peptide buffer.Use a buffer free of primary amines, such as sodium bicarbonate or phosphate.[11]
Multiple Labeled Species Multiple primary amines on the peptide (N-terminus and lysine residues).This is expected for peptides with multiple labeling sites. If monosubstitution is desired, consider protecting group chemistry or using a peptide with a single primary amine.
Adjust the dye-to-peptide ratio to favor monolabeling.
Difficulty in Purification Similar retention times of labeled and unlabeled peptides.Optimize the HPLC gradient to improve separation.
Broad peaks during HPLC.Using a single isomer of the dye may improve peak resolution.[6][7]

IV. Logical Relationships in the Labeling Process

The following diagram illustrates the chemical reaction and the logical flow of the labeling process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products peptide Peptide with Primary Amine (-NH2) labeled_peptide Labeled Peptide (Stable Amide Bond) peptide->labeled_peptide dye CR110 NHS Ester dye->labeled_peptide byproduct N-Hydroxysuccinimide dye->byproduct conditions pH 8.3-8.5 Room Temperature Anhydrous Solvent conditions->labeled_peptide

Caption: Chemical transformation in peptide labeling with an NHS ester.

References

Application Notes and Protocols for 5(6)-Carboxyrhodamine 110 NHS Ester in Fluorescence Correlation Spectroscopy (FCS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5(6)-Carboxyrhodamine 110 NHS Ester is a highly efficient, amine-reactive fluorescent dye commonly employed in Fluorescence Correlation Spectroscopy (FCS). Its exceptional brightness, photostability, and fluorescence insensitivity to pH in the physiological range (pH 4-9) make it a superior choice over traditional fluorophores like fluorescein (B123965) for labeling proteins and other biomolecules.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in FCS-based studies, focusing on the determination of diffusion coefficients, concentration, and molecular interactions.

Photophysical and Chemical Properties

A summary of the key properties of this compound is presented in the table below. These parameters are essential for designing and interpreting FCS experiments.

PropertyValueReference
Excitation Maximum (λex)~502 nm[1][2][4]
Emission Maximum (λem)~527 nm[1][2][4]
Molar Extinction Coefficient~76,000 cm⁻¹M⁻¹[2][3][5]
Recommended Laser Line488 nm
SolubilityDMSO, DMF[2][3][5]
ReactivityPrimary Amines[3]
Molecular Weight471.43 g/mol [3]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the steps for conjugating the amine-reactive dye to a protein of interest.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5), free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Labeling Efficiency (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 502 nm (for the dye).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law.

    • DOL = (Molar concentration of dye) / (Molar concentration of protein).

Protocol 2: Fluorescence Correlation Spectroscopy (FCS) Measurements

This protocol describes the general procedure for performing FCS measurements to determine the diffusion coefficient and concentration of a labeled protein.

Instrumentation:

  • A commercial or custom-built FCS system equipped with a high numerical aperture objective (e.g., 60x water immersion).

  • A 488 nm laser for excitation.

  • Single-photon counting detectors.

Procedure:

  • System Calibration:

    • Prepare a dilute solution (10-100 nM) of a calibration standard with a known diffusion coefficient. For 5(6)-Carboxyrhodamine 110, the parent compound Rhodamine 110 can be used. A revised diffusion coefficient for Rhodamine 110 in water at 25°C is 4.4 x 10⁻¹⁰ m²/s .[6]

    • Perform FCS measurements on the calibration standard to determine the effective confocal volume.

  • Sample Preparation:

    • Dilute the this compound labeled protein to a low nanomolar concentration (typically 1-50 nM) in a suitable buffer. Ensure the solution is free of aggregates by centrifugation or filtration.

  • Data Acquisition:

    • Place a small volume of the sample on a coverslip.

    • Focus the laser into the sample solution.

    • Record the fluorescence intensity fluctuations for a sufficient duration (typically 10-20 measurements of 10-30 seconds each) to obtain good statistics.

  • Data Analysis:

    • The recorded fluorescence intensity fluctuations are analyzed using an autocorrelation function (ACF).

    • The ACF is fitted to a diffusion model (e.g., a one-component or two-component 3D diffusion model) to extract the diffusion time (τD) and the average number of fluorescent particles (N) in the confocal volume.

    • The diffusion coefficient (D) is calculated from the diffusion time using the calibrated confocal volume dimensions.

    • The concentration of the fluorescently labeled protein is determined from the average number of particles and the known confocal volume.

Data Presentation and Analysis

The primary output of an FCS experiment is the autocorrelation curve, which provides quantitative information about the diffusing species.

Example FCS Data and Interpretation

An example of a typical FCS autocorrelation curve for a fluorescently labeled protein is shown below. The curve is fitted with a theoretical model to extract key parameters.

ParameterDescriptionTypical Value (Example)
Diffusion Time (τD) The average time a molecule spends in the confocal volume.250 µs
Number of Molecules (N) The average number of fluorescent molecules in the confocal volume.5
Diffusion Coefficient (D) A measure of the molecule's mobility.8.5 x 10⁻¹¹ m²/s
Concentration (C) The concentration of the fluorescently labeled molecule.10 nM
Counts per Molecule (CPM) A measure of the molecular brightness.20,000 counts/s/molecule

Note: These are example values and will vary depending on the specific protein, experimental conditions, and instrument setup.

The diffusion coefficient can be used to determine the hydrodynamic radius of the protein, providing insights into its size and conformation. Changes in the diffusion time can indicate protein-protein interactions, conformational changes, or aggregation. The concentration can be precisely determined at very low levels, which is advantageous for studying high-affinity interactions.

Visualizations

Labeling Reaction of this compound with a Protein

G Labeling Reaction cluster_reactants Reactants cluster_products Products Protein Protein (with primary amine) LabeledProtein Labeled Protein (Stable Amide Bond) Protein->LabeledProtein pH 8.3 Dye 5(6)-Carboxyrhodamine 110 NHS Ester Dye->LabeledProtein NHS N-Hydroxysuccinimide (Leaving Group) Dye->NHS

Caption: Covalent labeling of a protein with this compound.

Experimental Workflow for FCS Measurements

G FCS Experimental Workflow A 1. Protein Labeling with 5(6)-CR110 NHS Ester B 2. Purification of Labeled Protein A->B D 4. Sample Preparation (Dilution) B->D C 3. FCS Instrument Calibration E 5. FCS Data Acquisition C->E D->E F 6. Autocorrelation Function Analysis E->F G 7. Determination of Diffusion Coefficient & Concentration F->G

Caption: Step-by-step workflow for an FCS experiment.

FCS Data Analysis Pathwaydot

G RawData Fluorescence Intensity Fluctuations ACF Autocorrelation Function (ACF) RawData->ACF Fitting Fitting to Diffusion Model ACF->Fitting Parameters Extraction of: - Diffusion Time (τD) - Number of Particles (N) Fitting->Parameters Results Calculation of: - Diffusion Coefficient (D) - Concentration (C) Parameters->Results

References

Application Notes and Protocols for Labeling Oligonucleotides with 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyrhodamine 110 (CR110) is a highly fluorescent and photostable green-fluorescent dye, making it an excellent choice for labeling oligonucleotides used in a variety of molecular biology and diagnostic applications, including qPCR probes, fluorescence in situ hybridization (FISH) probes, and microarrays.[1][2] The N-hydroxysuccinimide (NHS) ester of CR110 is a popular amine-reactive derivative that readily couples to oligonucleotides modified with a primary aliphatic amine.[3][4][5][6] This document provides detailed protocols for the efficient labeling of amino-modified oligonucleotides with 5(6)-Carboxyrhodamine 110 NHS Ester and subsequent purification of the conjugate.

Compared to other common green-fluorescent dyes like fluorescein (B123965) (FITC or FAM), CR110 conjugates offer superior photostability and their fluorescence is less sensitive to pH variations between 4 and 9.[2] The excitation and emission maxima of CR110 are approximately 502 nm and 527 nm, respectively, which are compatible with standard filter sets for green fluorescence detection.[2]

Principle of the Reaction

The labeling reaction involves the formation of a stable amide bond between the primary amine group on the modified oligonucleotide and the NHS ester of 5(6)-Carboxyrhodamine 110. The NHS ester is an activated form of the carboxylic acid on the dye, which reacts efficiently with the nucleophilic amino group. This reaction is pH-dependent, with optimal labeling occurring in slightly alkaline conditions (pH 8.3-9.0) where the primary amine is deprotonated and thus more nucleophilic.[3][4][5][6][7]

G cluster_reactants Reactants cluster_products Products Oligo Amino-Modified Oligonucleotide (R-NH2) Labeled_Oligo CR110-Labeled Oligonucleotide (Stable Amide Bond) Oligo->Labeled_Oligo + CR110_NHS This compound CR110_NHS->Labeled_Oligo pH 8.3-9.0 NHS N-Hydroxysuccinimide (Leaving Group) Labeled_Oligo->NHS +

Caption: Chemical reaction for labeling an amino-modified oligonucleotide with this compound.

Experimental Protocols

Materials and Reagents
  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][7][8]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)[3][4][7]

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium acetate (B1210297) or sodium chloride[8]

  • Purification columns (e.g., desalting columns or reversed-phase HPLC)[7][9]

Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol is a general guideline and may require optimization depending on the specific oligonucleotide and desired degree of labeling.

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mg/mL.[4][5]

    • If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted or dialyzed against an amine-free buffer like PBS or sodium bicarbonate before labeling.[8]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.[8][9]

    • The NHS ester is sensitive to moisture, so use anhydrous solvents and minimize exposure to air.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).

    • Add the this compound stock solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is generally recommended for efficient labeling.[7][10]

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours or overnight on ice.[3][4][5] Protect the reaction from light by wrapping the tube in aluminum foil.

Protocol 2: Purification of Labeled Oligonucleotides

Purification is crucial to remove unreacted dye, which can interfere with downstream applications.

Method A: Ethanol Precipitation

This method is suitable for removing the bulk of unincorporated dye from oligonucleotides longer than 18 nucleotides.[11]

  • To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate or sodium chloride.[8]

  • Add 2.5-3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.[8]

  • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[8]

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet twice with cold 70% ethanol.[8]

  • Air-dry the pellet briefly and resuspend in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides the highest purity and is recommended for applications requiring highly purified labeled oligonucleotides.[8][12]

  • Use a C18 reversed-phase column.[8][12]

  • A common mobile phase system is a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate (TEAA).

  • Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of CR110 (~502 nm).

  • Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.

  • Evaporate the solvent from the collected fractions.

Data Presentation

Table 1: Recommended Reaction Conditions for Oligonucleotide Labeling

ParameterRecommended ValueNotes
pH 8.3 - 9.0Crucial for efficient reaction; lower pH protonates the amine, while higher pH increases NHS ester hydrolysis.[3][4][5][6]
Temperature Room Temperature (25°C) or on iceRoom temperature for 1-4 hours is common.[3][8] Overnight incubation on ice can also be effective.[3][4][5]
Incubation Time 1 - 4 hours (or overnight)Reaction is often complete within 30 minutes to an hour.[8] Longer times can improve yield.
Molar Excess of Dye 5-10 foldA molar excess of the NHS ester drives the reaction to completion.[7][10]
Oligonucleotide Conc. 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[4][5]
Reaction Buffer 0.1 M Sodium BicarbonateAmine-free buffers are essential to prevent reaction with the buffer components.[3][4][7]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo_Prep Prepare Amino- Modified Oligonucleotide Mix Mix Oligo, Buffer, and Dye Solution Oligo_Prep->Mix Dye_Prep Prepare CR110 NHS Ester Stock Dye_Prep->Mix Incubate Incubate at RT (1-4 hours, dark) Mix->Incubate Purify Purify Labeled Oligo (Ethanol Precipitation or HPLC) Incubate->Purify Analyze Characterize Labeled Oligo (Spectroscopy, Gel Electrophoresis) Purify->Analyze

References

Application Notes and Protocols for the Purification of Proteins Labeled with 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyrhodamine 110 NHS Ester is a widely used amine-reactive fluorescent dye for labeling proteins and other biomolecules.[1][2][3][4] This dye is favored for its high photostability and pH-insensitive fluorescence, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][3][] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form a stable covalent amide bond.[2][6]

A critical step following the labeling reaction is the removal of unconjugated, free dye.[7][8] Incomplete removal of the free dye can lead to high background fluorescence, inaccurate determination of the degree of labeling (DOL), and potential interference in downstream applications.[9][10] This document provides detailed protocols for three common methods for purifying proteins labeled with this compound: size-exclusion chromatography (gel filtration), dialysis, and spin columns.

Key Principles of Purification Methods

The primary goal of the purification process is to separate the larger, fluorescently labeled protein from the smaller, unconjugated dye molecules. The choice of method often depends on the sample volume, protein concentration, and the required level of purity.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[11][12] The sample is passed through a column packed with porous beads. Larger molecules, like the labeled protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the free dye, enter the pores, extending their path and causing them to elute later.[11][12][13]

  • Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules while retaining larger ones.[14][15] The labeled protein solution is placed within a dialysis bag or cassette, which is then submerged in a large volume of buffer. The free dye diffuses across the membrane into the buffer, effectively reducing its concentration in the sample.[14][16]

  • Spin Columns: These are pre-packed columns that utilize a combination of size exclusion and centrifugation to rapidly separate molecules.[17][18] The sample is loaded onto the column and then centrifuged. The larger, labeled protein passes through the column quickly, while the smaller, free dye molecules are retained in the column matrix.[17]

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Protein RecoveryPurity LevelTime RequiredRecommended Sample VolumeKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC) 80-95%Very High30-60 minutes> 100 µLHigh resolution and purity, suitable for a wide range of protein sizes.[11][12]Can result in sample dilution, requires a chromatography system.[12]
Dialysis > 90%High12-48 hours> 500 µLSimple, requires minimal specialized equipment, gentle on proteins.[14][16]Time-consuming, requires large volumes of buffer.[14]
Spin Columns 70-90%Good to High< 15 minutes10-100 µLFast, convenient for small sample volumes.[17][18]Lower capacity, potential for some protein loss.[10]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in protein labeling and purification.

G cluster_0 Protein Labeling Protein Protein Reaction Incubation (pH 8.3-8.5, RT, 1 hr) Protein->Reaction Dye_NHS_Ester 5(6)-Carboxyrhodamine 110 NHS Ester Dye_NHS_Ester->Reaction Labeled_Protein_Mix Labeled Protein + Unreacted Dye Reaction->Labeled_Protein_Mix G cluster_1 Purification Methods Labeled_Protein_Mix Labeled Protein + Unreacted Dye SEC Size-Exclusion Chromatography Labeled_Protein_Mix->SEC Dialysis Dialysis Labeled_Protein_Mix->Dialysis Spin_Column Spin Column Labeled_Protein_Mix->Spin_Column Purified_Protein Purified Labeled Protein SEC->Purified_Protein Free_Dye Free Dye SEC->Free_Dye Dialysis->Purified_Protein Dialysis->Free_Dye Spin_Column->Purified_Protein Spin_Column->Free_Dye

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during conjugation experiments with 5(6)-Carboxyrhodamine 110 NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a highly fluorescent green dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2] This amine-reactive dye is designed to covalently label proteins, peptides, and other biomolecules containing primary amines, such as the side chains of lysine (B10760008) residues.[3][4] The resulting bioconjugates are bright, photostable, and their fluorescence is largely insensitive to pH changes between 4 and 9.[1][2][5][6] This makes it a preferred alternative to other dyes like FITC or 5(6)-FAM for applications such as immunofluorescence, fluorescence microscopy, and flow cytometry.[5][6]

Q2: What are the primary causes of low labeling efficiency with this compound?

Low labeling efficiency is a frequent challenge and can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction pH: The reaction is strongly pH-dependent.[7][8][9][10]

  • Incompatible Buffer Composition: The presence of primary amines in the buffer will compete with the target molecule for the dye.[8][11]

  • Poor Reagent Quality: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[8][11]

  • Suboptimal Reactant Concentrations: Low concentrations of the protein or dye can hinder the reaction.[8][12]

  • Protein-Specific Factors: The accessibility of primary amines on the target protein can vary.[8]

Q3: How do I determine the degree of labeling (DOL) for my conjugate?

The degree of labeling, which is the molar ratio of the dye to the protein, can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 502 nm for 5(6)-Carboxyrhodamine 110). A calculation is then used to determine the DOL.

Troubleshooting Guide

Issue 1: Low or No Labeling Detected

If you are observing significantly lower than expected or no fluorescence from your conjugate, work through the following troubleshooting steps.

TroubleshootingWorkflow start Low Labeling Efficiency check_ph Verify Reaction Buffer pH (Optimal: 8.3-8.5) start->check_ph ph_ok pH Optimal check_ph->ph_ok Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_buffer Check Buffer Composition (Amine-free?) buffer_ok Buffer Amine-Free check_buffer->buffer_ok Yes buffer_exchange Perform Buffer Exchange (e.g., into PBS or Bicarbonate) check_buffer->buffer_exchange No check_reagent Assess Dye Quality (Freshly prepared? Stored correctly?) reagent_ok Reagent is Active check_reagent->reagent_ok Yes use_fresh_dye Use Fresh Dye Stock (Dissolve immediately before use) check_reagent->use_fresh_dye No check_concentration Review Reactant Concentrations (Protein >2 mg/mL? Molar ratio?) concentration_ok Concentrations Sufficient check_concentration->concentration_ok Yes increase_concentration Increase Protein and/or Dye Concentration check_concentration->increase_concentration No check_protein Consider Protein-Specific Factors (Accessible amines?) protein_ok Amines Accessible check_protein->protein_ok ph_ok->check_buffer buffer_ok->check_reagent reagent_ok->check_concentration concentration_ok->check_protein adjust_ph->check_ph buffer_exchange->check_buffer use_fresh_dye->check_reagent optimize_ratio Optimize Dye:Protein Molar Ratio increase_concentration->optimize_ratio optimize_ratio->check_concentration ChemicalReaction reactant1 This compound R-C(=O)-O-N(C=O)₂ product1 Labeled Protein R-C(=O)-NH-Protein reactant1:f1->product1:f1 pH 8.3-8.5 product2 N-hydroxysuccinimide HO-N(C=O)₂ reactant1:f1->product2:f1 reactant2 Protein Protein-NH₂ reactant2:f1->product1:f1

References

Technical Support Center: Optimizing 5(6)-CR110-SE Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dye-to-protein ratio for 5(6)-Carboxy-rhodamine 110, succinimidyl ester (5(6)-CR110-SE) labeling of proteins.

Frequently Asked Questions (FAQs)

Q1: What is 5(6)-CR110-SE and why is it used for protein labeling?

5(6)-CR110-SE is an amine-reactive fluorescent dye commonly used for covalently labeling proteins. The succinimidyl ester (SE) moiety reacts with primary amino groups (the N-terminus and the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond. This dye is often preferred over fluorescein-based dyes like FITC due to its exceptional photostability and the fact that its fluorescence is less sensitive to pH changes between pH 4 and 9.

Q2: What is the optimal dye-to-protein molar ratio for labeling?

The optimal dye-to-protein molar ratio, which determines the degree of labeling (DOL), is critical for the success of the conjugation. While the ideal ratio is protein-dependent, a good starting point for optimization is a molar excess of 10:1 to 40:1 (dye:protein). For many polyclonal antibodies at a concentration of 1 mg/mL, a 20:1 molar coupling ratio is a common and effective starting point. It is highly recommended to perform a series of labeling reactions with varying molar ratios to determine the optimal DOL for your specific protein and application.

Q3: How do I prepare my protein for labeling?

Your protein solution must be in an amine-free buffer, as primary amines will compete with the protein for reaction with the dye. Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are suitable. If your protein is in a buffer containing Tris or glycine (B1666218), you must perform a buffer exchange via dialysis or gel filtration prior to labeling. The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.

Q4: How do I prepare the 5(6)-CR110-SE for the reaction?

Immediately before use, dissolve the 5(6)-CR110-SE in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. Do not store the dye in these solvents for extended periods, as the NHS ester is susceptible to hydrolysis.

Q5: How do I purify the labeled protein?

After the labeling reaction, it is crucial to remove any unreacted, free dye. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis. Complete removal of the free dye is essential for accurate determination of the degree of labeling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Incorrect Buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is 7.2-8.5. At lower pH values, the amino groups are protonated and less reactive.Ensure the reaction buffer is at the correct pH. A 0.1 M sodium bicarbonate buffer at pH 8.3 is commonly used.
Hydrolysis of 5(6)-CR110-SE: The succinimidyl ester is moisture-sensitive and can hydrolyze, rendering it unreactive.Prepare the dye solution immediately before use in anhydrous DMSO or DMF. Avoid introducing water into the dye stock.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with the protein for the dye.Perform buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate before labeling.
Low Protein or Dye Concentration: The reaction rate is dependent on the concentration of the reactants.Increase the concentration of the protein and/or the molar excess of the dye.
Inaccessible Amine Groups on Protein: The primary amines on the protein surface may be sterically hindered.This is an inherent property of the protein. While difficult to overcome, you can try slightly longer incubation times or higher molar excess of the dye.
High Background / Non-Specific Binding Excess Unconjugated Dye: Residual free dye after purification can lead to high background in downstream applications.Ensure complete removal of unconjugated dye by using a desalting column or extensive dialysis.
Over-labeling of the Protein: A very high degree of labeling can alter the protein's properties, leading to aggregation and non-specific binding.Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL.
Protein Precipitation or Aggregation High Degree of Labeling: The addition of multiple hydrophobic dye molecules can decrease the solubility of the protein.Optimize the dye-to-protein ratio to achieve a lower DOL.
Solvent-Induced Denaturation: The organic solvent (DMSO or DMF) used to dissolve the dye can denature some proteins.Keep the volume of the dye stock solution added to the protein solution to a minimum (typically less than 10% of the total reaction volume).

Experimental Protocols

General Protein Labeling Protocol
  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

    • If necessary, perform buffer exchange using a desalting column or dialysis.

  • Dye Preparation:

    • Immediately before starting the reaction, dissolve the 5(6)-CR110-SE in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the calculated amount of the dissolved 5(6)-CR110-SE to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Gentle stirring or mixing can be beneficial.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and other reaction components using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using spectrophotometry.[1]

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of 5(6)-CR110-SE, which is approximately 502 nm (Amax).

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • Corrected A280 = A280 - (Amax x CF)

    • Protein Concentration (M) = Corrected A280 / (εprotein x path length in cm)

      • εprotein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (εdye x path length in cm)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data

Parameter Value Reference
5(6)-CR110-SE Excitation Maximum (λex) ~502 nm[2][3]
5(6)-CR110-SE Emission Maximum (λem) ~525 nm[2]
Molar Extinction Coefficient (ε) of 5(6)-CR110 ~76,000 cm-1M-1[3][4]
Correction Factor (CF) for 6-CR110 at 280 nm 0.091
Recommended Reaction pH 7.2 - 8.5[5]
Recommended Starting Molar Excess (Dye:Protein) 10:1 to 40:1

Note: The correction factor provided is for the 6-CR110 single isomer. The exact value for the 5(6)-mixed isomers may vary slightly and may need to be determined empirically for the highest accuracy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein (Amine-free buffer, 2-10 mg/mL) labeling Incubate Protein and Dye (1 hr, room temp, dark) protein_prep->labeling dye_prep Prepare 5(6)-CR110-SE (Anhydrous DMSO, 1-10 mg/mL) dye_prep->labeling purify Purify Conjugate (Desalting column or Dialysis) labeling->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for 5(6)-CR110-SE protein labeling.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? ph Incorrect Buffer pH? start->ph Yes hydrolysis Dye Hydrolyzed? start->hydrolysis No adjust_ph Adjust pH to 7.2-8.5 ph->adjust_ph amines Primary Amines in Buffer? hydrolysis->amines No fresh_dye Prepare Fresh Dye Solution hydrolysis->fresh_dye concentration Low Reactant Concentration? amines->concentration No buffer_exchange Buffer Exchange to Amine-Free amines->buffer_exchange increase_conc Increase Protein/Dye Concentration concentration->increase_conc

Caption: Troubleshooting guide for low labeling efficiency.

References

Technical Support Center: 5(6)-Carboxyrhodamine 110 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxyrhodamine 110 NHS Ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions encountered during the labeling of proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your conjugation experiments in a question-and-answer format.

Low Labeling Efficiency

Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?

A1: Low labeling efficiency is a common problem that can stem from several factors related to your reagents, reaction conditions, and the target molecule itself. Below is a breakdown of potential causes and their solutions.

  • Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At low pH, the amine groups are protonated and will not react efficiently.[1][2] The optimal pH range for this reaction is typically between 7.2 and 8.5.[3][4]

    • Troubleshooting:

      • Verify the pH of your reaction buffer using a calibrated pH meter.

      • Use fresh buffer, as the pH of stored buffers can change over time.

      • Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[3]

    • Troubleshooting:

      • Avoid using buffers that contain primary amines.

      • If your protein is in a Tris-containing buffer, it must be exchanged for an amine-free buffer via dialysis or desalting column before starting the conjugation.

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the dye inactive.[3][5] The rate of hydrolysis increases with pH and time.[3][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3]

    • Troubleshooting:

      • Always use a fresh stock solution of this compound. The dye is moisture-sensitive and should be stored desiccated at -20°C or colder.[6][7][8][9] Allow the vial to warm to room temperature before opening to prevent condensation.[6][7]

      • Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and do not store it for later use.[1][5][10]

      • To minimize hydrolysis during the reaction, you can perform the conjugation at 4°C for a longer period (e.g., overnight) instead of at room temperature for a shorter time.[1][4]

  • Suboptimal Reactant Concentrations: The concentration of both your target molecule and the dye can influence the reaction kinetics.

    • Troubleshooting:

      • If possible, increase the concentration of your protein. In more concentrated protein solutions, the desired acylation reaction is favored over hydrolysis.[5] A minimum protein concentration of 2 mg/mL is often recommended.[11]

      • Optimize the molar excess of the dye. A 10- to 15-fold molar excess of dye to protein is a good starting point for antibodies, but this may need to be optimized for your specific molecule.[5]

  • Inaccessible Primary Amines on the Target Molecule: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered or buried within the protein's structure, making them unavailable for conjugation.[12]

    • Troubleshooting:

      • If the native conformation of your protein is not essential for your downstream application, consider using mild denaturation conditions to expose more amine groups.

      • Alternatively, you can try a labeling reagent with a longer spacer arm to overcome steric hindrance.[12]

Protein Precipitation and Aggregation

Q2: My protein has precipitated out of solution after the labeling reaction. Why did this happen and what can I do to prevent it?

A2: Protein precipitation or aggregation post-labeling can be caused by a few factors:

  • High Degree of Labeling: Attaching too many hydrophobic dye molecules to a protein can alter its surface properties, leading to aggregation and precipitation.[12]

    • Troubleshooting:

      • Reduce the molar excess of the this compound in your reaction to decrease the degree of labeling.[12]

      • Optimize the reaction time and temperature to better control the extent of the reaction.

  • Use of Organic Solvents: this compound is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[8][10] A high final concentration of this organic solvent can cause some proteins to precipitate.[12][13]

    • Troubleshooting:

      • Minimize the volume of the organic solvent added to the reaction mixture; a final concentration of 10% or less is generally recommended.[12]

      • Add the dye solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.[12]

  • Precipitation of the Dye: If the dye is not fully dissolved in the organic solvent before being added to the aqueous buffer, it can precipitate out of solution.[12]

    • Troubleshooting:

      • Ensure the this compound is completely dissolved in DMSO or DMF before adding it to your protein solution.

Purification and Characterization

Q3: I am having trouble purifying my labeled protein and removing the unconjugated dye. What are the recommended methods?

A3: It is crucial to remove all unconjugated dye after the labeling reaction for accurate determination of the degree of labeling and to prevent interference in downstream applications.[5]

  • Recommended Purification Methods:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a very common and effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[1][14]

    • Dialysis: Dialysis against a large volume of buffer can also be used to remove the free dye, although it is generally a slower process.

    • Centrifugal Ultrafiltration: Devices with an appropriate molecular weight cutoff (MWCO) can be used to concentrate the labeled protein while removing the free dye through repeated wash steps.[15]

  • Purification of Mixed Isomers: 5(6)-Carboxyrhodamine 110 is often supplied as a mixture of two isomers (5- and 6-carboxyrhodamine). While this mixture is suitable for many applications, the presence of two isomers can sometimes lead to peak broadening during HPLC purification of labeled peptides or nucleotides.[8] If high-resolution purification is required, using a single isomer of the dye may provide better results.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound conjugation.

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5[3][4]Optimal pH for the reaction of NHS esters with primary amines.
Reaction Buffers Phosphate, Carbonate-Bicarbonate, HEPES, Borate[3][5]Must be free of primary amines (e.g., Tris).
Reaction Temperature Room Temperature or 4°C[3]Lower temperature can minimize hydrolysis but requires longer reaction times.
Reaction Time 0.5 - 4 hours at room temperature; overnight at 4°C[1][3]Should be optimized for the specific protein and desired degree of labeling.
Molar Excess of Dye 10-15x for antibodies[5]This is a starting point and should be optimized.
Organic Solvent (DMSO/DMF) < 10% of final reaction volume[12]Minimize to prevent protein precipitation.
NHS Ester Half-life 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[3]Illustrates the importance of fresh reagents and controlled pH.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for labeling a protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification A 1. Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) B 2. Prepare Protein Solution (>2 mg/mL in amine-free buffer) A->B D 4. Add Dye to Protein (Dropwise while stirring) B->D C 3. Prepare Fresh Dye Stock (10 mg/mL in anhydrous DMSO/DMF) C->D E 5. Incubate (1-2 hours at RT or overnight at 4°C) D->E F 6. Remove Unconjugated Dye (e.g., Size-Exclusion Chromatography) E->F G 7. Labeled Protein Conjugate F->G

Caption: A typical workflow for protein conjugation with this compound.

Troubleshooting Logic for Low Labeling Efficiency

This diagram provides a logical decision-making process for troubleshooting low labeling efficiency.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Solutions & Optimizations start Start: Low Labeling Efficiency check_buffer Is buffer amine-free (e.g., no Tris)? start->check_buffer check_ph Is buffer pH 7.2-8.5? check_buffer->check_ph Yes solution_buffer Action: Exchange buffer (Dialysis/Desalting) check_buffer->solution_buffer No check_dye Is dye stock freshly prepared from desiccated vial? check_ph->check_dye Yes solution_ph Action: Adjust pH or use fresh buffer check_ph->solution_ph No solution_dye Action: Use new, fresh dye check_dye->solution_dye No optimize_concentration Optimize Reactant Concentrations - Increase protein concentration - Increase molar excess of dye check_dye->optimize_concentration Yes optimize_conditions Optimize Reaction Conditions - Increase incubation time - Try 4°C overnight optimize_concentration->optimize_conditions

Caption: A troubleshooting decision tree for low labeling efficiency.

Chemical Reaction Pathway

The diagram below illustrates the chemical reaction between this compound and a primary amine on a protein.

reaction_pathway cluster_reactants Reactants cluster_products Products rhodamine 5(6)-Carboxyrhodamine 110 NHS Ester plus1 + rhodamine->plus1 protein Protein-NH₂ (Primary Amine) conjugate Labeled Protein (Stable Amide Bond) protein->conjugate pH 7.2-8.5 plus2 + conjugate->plus2 nhs N-hydroxysuccinimide (Leaving Group) plus1->protein plus2->nhs

Caption: The chemical reaction of an NHS ester with a primary amine.

References

Improving the signal-to-noise ratio of 5(6)-Carboxyrhodamine 110 NHS Ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of their 5(6)-Carboxyrhodamine 110 NHS Ester conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low signal from my labeled conjugate. What are the potential causes and how can I improve it?

A low signal, or low labeling efficiency, is a common issue that can stem from several factors throughout the experimental process. Below is a breakdown of potential causes and solutions.

Troubleshooting Low Signal Intensity

Potential CauseRecommendationDetailed Explanation
Suboptimal Reaction pH Ensure the reaction buffer pH is between 7.2 and 8.5.[1]The reaction between the NHS ester and a primary amine is highly pH-dependent. At pH values below 7.2, the amine groups on the protein are protonated and less available to react. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing the amount of dye available for conjugation.[1][2]
Hydrolysis of NHS Ester Prepare fresh dye solution immediately before use. Avoid storing the dye in aqueous solutions.[3] Perform the reaction at 4°C for a longer duration (e.g., overnight).[1]The NHS ester moiety is susceptible to hydrolysis, which renders it non-reactive.[3] Lowering the reaction temperature can help minimize this competing reaction, though it may require a longer incubation time to achieve sufficient labeling.[1]
Incompatible Buffer Avoid buffers containing primary amines, such as Tris or glycine.[1][4] Use phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[5][6]Primary amines in the buffer will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1][4]
Low Reactant Concentration Increase the concentration of the protein and/or the molar excess of the NHS ester. A protein concentration of at least 2 mg/mL is recommended.[1]Low concentrations can reduce the reaction efficiency as the competing hydrolysis reaction becomes more favorable.[1] Increasing the molar ratio of dye to protein can also drive the conjugation reaction forward.[]
Poor Dye Quality/Storage Store the this compound desiccated at -20°C or colder, protected from light.[8][9][10] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3]The dye is sensitive to moisture and light. Improper storage can lead to degradation and loss of reactivity.[3]
Inaccessible Amine Groups Consider denaturing the protein slightly if its function is not dependent on its tertiary structure.The primary amines (N-terminus and lysine (B10760008) residues) on the protein must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[1]

Q2: My background fluorescence is very high, leading to a poor signal-to-noise ratio. What can I do?

High background is often caused by excess, unbound dye or non-specific binding of the conjugate.

Troubleshooting High Background Fluorescence

Potential CauseRecommendationDetailed Explanation
Insufficient Removal of Unconjugated Dye Use size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC to purify the conjugate.[][11]Unreacted dye will contribute to high background fluorescence. It's crucial to efficiently separate the labeled protein from the free dye.
Precipitation of the Conjugate Increase the dye-to-protein ratio cautiously. Hydrophobic interactions of some rhodamine dyes can cause aggregation at high labeling densities.[]While a higher dye-to-protein ratio can increase signal, over-labeling can lead to fluorescence quenching and precipitation, which can increase non-specific binding and background.[]
Non-Specific Binding of the Labeled Conjugate Include blocking agents (e.g., BSA) in your assay buffer. Use specialized blocking buffers if high background persists.[12]The conjugate may non-specifically adhere to surfaces or other proteins in the sample, leading to background signal.
Autofluorescence of Sample Include an unstained control to assess the level of autofluorescence.[12] If possible, choose imaging settings that minimize the detection of autofluorescence.Biological samples can inherently fluoresce, contributing to the background signal. This is often more pronounced at shorter wavelengths.[12]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2][13]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[2]

  • Purification column (e.g., PD-10 desalting column)[]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1] Ensure the buffer is free of any primary amines.[1]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[3]

    • Dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and used immediately.[2][3]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve a desired molar excess. A starting point of a 5:1 to 10:1 molar ratio of dye to protein is recommended.[]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C to minimize hydrolysis.[1]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the colored fractions, which contain the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~502 nm (for the dye).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye (76,000 cm⁻¹M⁻¹ for 5(6)-Carboxyrhodamine 110).[10][13]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer reaction Mix & Incubate (RT, 1-2h or 4°C, O/N) Protected from Light prep_protein->reaction prep_dye Prepare Fresh Dye Solution (DMSO) prep_dye->reaction purify Purify Conjugate (e.g., Desalting Column) reaction->purify analyze Analyze (DOL, Concentration) purify->analyze

Caption: Experimental workflow for protein conjugation.

troubleshooting_snr start Low Signal-to-Noise Ratio check_ph Check Reaction pH (Optimal: 7.2-8.5) start->check_ph check_buffer Check Buffer Composition (Avoid Tris, Glycine) start->check_buffer check_dye Check Dye Quality & Preparation start->check_dye check_ratio Optimize Dye:Protein Ratio start->check_ratio check_purification Improve Purification (Remove Free Dye) start->check_purification check_blocking Optimize Blocking Steps in Assay start->check_blocking check_dol Check for Over-labeling (Aggregation) start->check_dol optimize_ph Re-run Reaction check_ph->optimize_ph Adjust pH change_buffer Re-run Reaction check_buffer->change_buffer Use Amine-Free Buffer fresh_dye Re-run Reaction check_dye->fresh_dye Use Fresh Dye optimize_ratio Re-run Reaction check_ratio->optimize_ratio Increase Ratio better_purification Re-purify check_purification->better_purification Refine Method add_blocker Re-run Assay check_blocking->add_blocker Add Blocking Agent reduce_dol Re-run Reaction check_dol->reduce_dol Decrease Dye Ratio

Caption: Troubleshooting decision tree for low S/N ratio.

References

Effect of pH on 5(6)-Carboxyrhodamine 110 NHS Ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using 5(6)-Carboxyrhodamine 110 NHS Ester for biomolecule labeling. Find answers to frequently asked questions and troubleshooting advice to optimize your labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH range for the reaction between an NHS ester and a primary amine on a biomolecule is between 8.3 and 8.5.[1][2][3][4] At this pH, the primary amines are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is minimized.[5]

Q2: Why is pH so critical for the labeling reaction?

The pH of the reaction buffer is a crucial factor that governs two competing reactions:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[5] At a pH below their pKa (around 10.5 for the lysine (B10760008) side chain), amine groups are predominantly protonated (-NH3+) and non-reactive.[5] As the pH increases towards the optimal range, the concentration of the reactive deprotonated amine increases, favoring the labeling reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive for conjugation.[5][6] The rate of this hydrolysis reaction increases significantly at higher pH values.[5][6][7]

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.[5]

Q3: What happens if the pH is too low or too high?

  • Low pH (<7.5): The primary amines on the biomolecule will be protonated, making them poor nucleophiles and significantly slowing down or preventing the labeling reaction.[1][3][4]

  • High pH (>9.0): The hydrolysis of the this compound will be rapid, reducing the amount of active dye available to react with the biomolecule and leading to lower labeling efficiency.[1][3][4]

Q4: Which buffers are recommended for the labeling reaction?

Buffers that do not contain primary amines are essential to avoid competing reactions. Recommended buffers include:

Q5: Are there any buffers I should avoid?

Yes, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.[1][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[9]
Hydrolysis of the NHS ester. Prepare the dye solution immediately before use.[10] If possible, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[9]
Presence of primary amines in the buffer. Ensure your buffer is free of primary amines (e.g., Tris).[1][4][5] If necessary, perform a buffer exchange of your protein solution into a recommended buffer like PBS or sodium bicarbonate.
Low concentration of reactants. Increase the concentration of your protein and/or the molar excess of the NHS ester to favor the labeling reaction over hydrolysis.[9][10]
No Labeling Observed Protonated primary amines on the target molecule. Confirm the reaction pH is in the optimal range (8.3-8.5) to ensure the primary amines are deprotonated and reactive.[1][2][3][4]
Complete hydrolysis of the NHS ester. The NHS ester may have been exposed to moisture or stored improperly. Use a fresh vial of the dye and ensure it is equilibrated to room temperature before opening to prevent moisture condensation.[10]
Protein Precipitation During Labeling High molar excess of the dye. Reduce the molar ratio of dye to protein. It is advisable to perform small-scale trial reactions with varying molar ratios to determine the optimal ratio for your specific protein.[5]
Use of organic solvent. The dye is typically dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[5]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6][7]
8.6410 minutes[6][7]

Table 2: pH-Dependent Kinetics of NHS Ester Reactions

This table provides a comparison of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHAmidation Rate (Formation of Conjugate)Hydrolysis Rate (Loss of NHS Ester)
8.0ModerateLow
8.5HighModerate
9.0Very HighHigh

Note: The exact rates are dependent on the specific biomolecule, NHS ester, and reaction conditions. This table represents the general trend.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[5]

  • Desalting column or dialysis equipment for purification.[5]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[10]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[11] This solution should be prepared immediately before use.[10]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to protein is common.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[10]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[5]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~502 nm for 5(6)-Carboxyrhodamine 110).

    • Calculate the DOL using the Beer-Lambert law.

Visualizations

G cluster_0 Experimental Workflow A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Mix Protein and Dye (Incubate 1-2h) A->C B Prepare Fresh Dye Stock Solution (DMSO or DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (e.g., Desalting Column) D->E F Characterize Conjugate (DOL) E->F

Caption: A typical experimental workflow for labeling proteins with NHS esters.

G cluster_0 Effect of pH on NHS Ester Labeling pH_Low Low pH (<7.5) Amine_Protonated Primary Amines Protonated (-NH3+) Non-reactive pH_Low->Amine_Protonated pH_Optimal Optimal pH (8.3-8.5) Amine_Deprotonated Primary Amines Deprotonated (-NH2) Reactive pH_Optimal->Amine_Deprotonated NHS_Stable NHS Ester Stable pH_Optimal->NHS_Stable pH_High High pH (>9.0) NHS_Hydrolysis NHS Ester Hydrolyzes Rapidly pH_High->NHS_Hydrolysis Result_Low Result: Very Low or No Labeling Amine_Protonated->Result_Low Result_Optimal Result: Efficient Labeling Amine_Deprotonated->Result_Optimal NHS_Stable->Result_Optimal Result_High Result: Low Labeling Efficiency NHS_Hydrolysis->Result_High

Caption: The relationship between pH and the efficiency of NHS ester labeling.

References

Preventing precipitation of protein during 5(6)-Carboxyrhodamine 110 NHS Ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation during labeling with 5(6)-Carboxyrhodamine 110 NHS Ester.

Troubleshooting Guides

Issue: Protein Precipitates Immediately Upon Adding the Dye Solution
Possible Cause Troubleshooting Step
High concentration of organic solvent (DMSO or DMF) from the dye stock solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[1] Prepare a more concentrated dye stock solution to minimize the volume added. Alternatively, perform a buffer exchange for the protein into a buffer containing a low percentage of the same organic solvent prior to labeling to assess its stability.
Unfavorable buffer conditions. Ensure the buffer composition is optimal for your specific protein's stability. Some proteins may precipitate in the recommended bicarbonate or phosphate (B84403) buffers.[2][3] Consider a systematic screen of different buffers, pH values, and additives.[4]
High dye-to-protein molar ratio. An excess of the hydrophobic dye can lead to immediate aggregation.[5][6] Reduce the molar ratio of the NHS ester to the protein. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing precipitation.[4]
Issue: Solution Becomes Cloudy or Precipitate Forms During the Incubation Period
Possible Cause Troubleshooting Step
Protein concentration is too high. High protein concentrations can increase the likelihood of aggregation, especially after modification with a hydrophobic dye.[5][7] Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[1] If a higher final concentration is required, the labeled protein can be carefully concentrated after purification.
Suboptimal reaction temperature. Higher temperatures can accelerate aggregation. Perform the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[4]
Hydrolysis of the NHS ester is acidifying the reaction mixture. When performing large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH, potentially causing the protein to precipitate. Monitor the pH of the reaction or use a more concentrated buffer.[8][9]
The protein is inherently unstable under the labeling conditions. The combination of pH, ionic strength, and the dye itself may destabilize the protein over time. Incorporate stabilizing additives into the labeling buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during labeling with this compound?

Protein precipitation during labeling is often caused by a combination of factors:

  • Increased Hydrophobicity: The attachment of the relatively hydrophobic Carboxyrhodamine 110 dye to the protein surface can increase the overall hydrophobicity, leading to aggregation and precipitation.[5]

  • High Dye-to-Protein Ratio: Using a large molar excess of the dye can lead to the modification of multiple sites on the protein, significantly altering its surface properties and promoting aggregation.[5][6]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. The optimal pH for the NHS ester reaction (8.3-8.5) may not be optimal for the stability of all proteins.[3][8]

  • Presence of Organic Solvents: While DMSO or DMF are necessary to dissolve the NHS ester, high concentrations in the final reaction mixture can denature the protein.[1][5]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation, a tendency that can be exacerbated by the labeling process.[7]

Q2: What are the recommended buffer conditions for labeling with this compound?

The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH.

Buffer ComponentConcentrationpHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester reactions.[8]
Sodium Phosphate0.1 M8.3 - 8.5An alternative to bicarbonate buffer.[8]
Sodium Tetraborate0.1 M8.5Recommended for optimal results with some amine-reactive compounds.[10]

Important: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[10]

Q3: How can I optimize the dye-to-protein ratio to prevent precipitation?

It is recommended to perform a series of small-scale labeling reactions with varying molar ratios of the NHS ester to the protein.[2] Start with a lower ratio (e.g., 3:1 or 5:1 dye:protein) and gradually increase it. Analyze the degree of labeling and the amount of precipitation for each ratio to determine the optimal balance.

Q4: What role do stabilizing additives play, and which ones can I use?

Stabilizing additives can help maintain protein solubility and prevent aggregation during the labeling reaction.

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[11]
Sugars (e.g., Sucrose, Trehalose) 0.25 - 1 MExcluded from the protein surface, promoting a more compact and stable conformation.
Amino Acids (e.g., Arginine, Glycine) 50 - 500 mMCan suppress aggregation by interacting with hydrophobic patches on the protein surface.
Non-denaturing detergents (e.g., Tween-20, CHAPS) 0.01 - 0.1%Can help to solubilize proteins and prevent hydrophobic aggregation.[12]

Q5: Can the choice of organic solvent for dissolving the dye affect the outcome?

Yes. Anhydrous, high-quality DMSO or DMF is recommended to dissolve the this compound.[1][13] DMF can degrade over time to form dimethylamine, which can react with the NHS ester, so ensure you are using a fresh, high-quality source.[8] Always prepare the dye solution immediately before use, as NHS esters are moisture-sensitive and can hydrolyze in solution.[1]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a general procedure. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation:

    • Prepare a solution of your protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[1]

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mg/mL stock solution.[10]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution for the desired molar excess.

    • Slowly add the NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1 hour, protected from light.[14]

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Troubleshooting Protocol for Proteins Prone to Precipitation

This protocol incorporates modifications to minimize precipitation.

Materials:

  • Same as Protocol 1, with the addition of a stabilizing additive (e.g., glycerol).

Procedure:

  • Protein Preparation:

    • Prepare a solution of your protein at a lower concentration (e.g., 1-2 mg/mL) in the Reaction Buffer containing a stabilizing additive (e.g., 10% glycerol).

  • NHS Ester Stock Solution Preparation:

    • Prepare a more concentrated stock solution of the NHS ester (e.g., 20 mg/mL) in anhydrous DMSO to minimize the added volume.

  • Labeling Reaction:

    • Start with a lower molar excess of the NHS ester (e.g., 3:1 to 5:1).

    • Slowly add the NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction at 4°C for 4 hours to overnight, protected from light.

  • Purification:

    • Immediately after the incubation, purify the labeled protein using a desalting column to remove unreacted dye and exchange the buffer to an optimized storage buffer.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer ReactionMix Reaction Mixture (pH 8.3-8.5) Protein->ReactionMix Add to Reaction Buffer Dye This compound Solvent Anhydrous DMSO/DMF Dye->Solvent Dissolve Solvent->ReactionMix Add dropwise Purification Size Exclusion Chromatography ReactionMix->Purification Incubate & Load LabeledProtein Purified Labeled Protein Purification->LabeledProtein

Caption: Experimental workflow for protein labeling with this compound.

G cluster_causes Primary Causes of Precipitation cluster_solutions Troubleshooting Solutions Hydrophobicity Increased Hydrophobicity Precipitation Protein Precipitation Hydrophobicity->Precipitation HighRatio High Dye:Protein Ratio HighRatio->Precipitation Buffer Suboptimal Buffer Buffer->Precipitation Solvent Organic Solvent Solvent->Precipitation Concentration High Protein Conc. Concentration->Precipitation OptimizeRatio Optimize Ratio ScreenBuffer Screen Buffers/Additives LowerTemp Lower Temperature LowerConc Lower Protein Conc. MinimizeSolvent Minimize Solvent % Precipitation->OptimizeRatio Precipitation->ScreenBuffer Precipitation->LowerTemp Precipitation->LowerConc Precipitation->MinimizeSolvent

Caption: Key factors leading to protein precipitation and corresponding troubleshooting strategies.

References

Technical Support Center: Purification of 5(6)-Carboxyrhodamine 110 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies to remove unconjugated 5(6)-Carboxyrhodamine 110 NHS Ester from bioconjugates. Accurate purification is critical for the reliability and reproducibility of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound?

Removing unconjugated dye is essential for several reasons. Firstly, free dye can contribute to high background fluorescence, leading to a low signal-to-noise ratio in imaging and flow cytometry applications. Secondly, its presence can interfere with the accurate determination of the degree of labeling (DOL), also known as the dye-to-protein ratio.[1] Lastly, unreacted dye can lead to inaccurate quantification of the conjugate and may cause non-specific binding in assays.[2]

Q2: What are the common methods for purifying dye-protein conjugates?

The most common methods for removing unconjugated dyes from protein conjugates are size-exclusion chromatography (SEC), dialysis, and specialized dye removal spin columns.[3][4][5] The choice of method depends on the scale of the reaction, the properties of the biomolecule, and the required purity of the final product.

Q3: How do I choose the best purification method for my experiment?

The selection of a purification method depends on factors such as the size of your biomolecule, the sample volume, and the desired speed of purification.

  • Size Exclusion Chromatography (SEC) is ideal for a rapid and efficient separation of the larger conjugate from the smaller, unconjugated dye.[4][6] It is often used as a final polishing step in purification.[4]

  • Dialysis is a simple and cost-effective method suitable for larger sample volumes, though it is a slower process.[3][7]

  • Dye Removal Spin Columns are convenient for small sample volumes and offer rapid purification.[5]

Q4: How can I determine the purity of my this compound conjugate?

The purity of the conjugate can be assessed by calculating the Degree of Substitution (DOS) or Degree of Labeling (DOL).[1] This is done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~502 nm for Carboxyrhodamine 110).[1][8] Thin-layer chromatography (TLC) can also be used as a quick qualitative method to check for the presence of free dye.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Possible Cause Solution
Low yield of purified conjugate Precipitation of the conjugate: Labeling with hydrophobic dyes can sometimes cause aggregation and precipitation.[11]Optimize labeling conditions: Reduce the molar excess of the dye in the labeling reaction. Consider performing the labeling reaction at a lower temperature (4°C) for a longer duration.[11]
Non-specific binding to the purification matrix: The conjugate may be interacting with the chromatography resin or dialysis membrane.Choose an inert matrix: Use a well-vetted size exclusion resin known for low protein binding.[4] Ensure the dialysis membrane is compatible with your protein.
Presence of free dye in the final product Inefficient purification: The chosen method may not be optimal for the separation. For instance, passive dialysis may not be sufficient for complete removal of excess reactive dyes.[12]Select a more appropriate method: For stringent removal of free dye, size exclusion chromatography is often more effective than dialysis.[12] For certain dyes, a second round of purification may be necessary.[5]
Hydrolysis of the NHS ester: The NHS ester can hydrolyze during the reaction, creating a non-reactive free dye that needs to be removed.[13]Ensure fresh reagents and optimal pH: Prepare the dye solution immediately before use and maintain the reaction pH between 7.2 and 8.5 to balance the competing hydrolysis reaction.[2][11]
Conjugate appears aggregated after purification Over-labeling of the protein: A high degree of labeling can lead to protein aggregation and reduced solubility.[1]Optimize the dye-to-protein ratio: Aim for an optimal DOL, which for most antibodies is between 2 and 10.[1] Start with a 10:1 molar ratio of dye to protein and optimize from there.[1]
Difficulty separating conjugate from free dye Similar chromatographic behavior: In some cases, the free dye may interact with the chromatography matrix, causing it to co-elute with the conjugate.Adjust buffer conditions: Modify the ionic strength or pH of the elution buffer to disrupt interactions between the free dye and the matrix.
Using mixed isomers of the dye: Purification of conjugates labeled with mixed isomers of Carboxyrhodamine 110 can sometimes be challenging due to signal broadening in chromatography.[8]Consider single isomer dyes: If high-resolution purification is critical, using a single isomer of the dye may provide better separation.[8]

Quantitative Data Summary

Comparison of Purification Methods
Method Principle Advantages Disadvantages Typical Scale
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger conjugates elute before smaller, free dyes.[4]Fast, high resolution, can be used for buffer exchange.[6][14]Requires specialized equipment (column, pump), potential for sample dilution.Micrograms to grams
Dialysis Diffusion of small molecules (free dye) across a semi-permeable membrane while retaining larger molecules (conjugate).[7]Simple, inexpensive, suitable for large volumes.[15]Slow (can take hours to days), may not achieve 100% removal of free dye.[7]Milliliters to liters
Dye Removal Spin Columns Resin-based separation where the resin specifically binds and removes the unconjugated dye.[5]Fast, convenient for small samples, high protein recovery.[5]Limited capacity, resin is single-use, may not be compatible with all dyes.[5]Microliters to milliliters
Properties of this compound
Property Value Reference
Molecular Weight 471.43 g/mol [8]
Excitation Maximum ~502 nm[8][16]
Emission Maximum ~527 nm[8][16]
Extinction Coefficient 76,000 cm⁻¹M⁻¹[8]
Reactivity Primary amines[8]
Solubility DMSO, DMF[8]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Preparation: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25 or equivalent) with an appropriate purification buffer (e.g., 10 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[12][13] The packed gel volume should be at least 20 times the sample volume.[12]

  • Sample Loading: Gently load the conjugation reaction mixture onto the top of the gel bed.[12]

  • Elution: Begin eluting the sample with the purification buffer.[13]

  • Fraction Collection: Collect fractions as the sample passes through the column. The first colored, fluorescent band to elute is the desired protein-dye conjugate.[13] A second, slower-moving band corresponds to the unconjugated, hydrolyzed dye.[13]

  • Analysis: Analyze the collected fractions by measuring absorbance at 280 nm and ~502 nm to identify the fractions containing the purified conjugate.

Protocol 2: Purification by Dialysis
  • Membrane Preparation: Prepare a dialysis membrane with an appropriate molecular weight cutoff (MWCO), ensuring it is significantly smaller than the molecular weight of the protein being purified. Pre-wet the membrane according to the manufacturer's instructions.[7]

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.[7]

  • Dialysis: Place the sealed dialysis device into a large volume of dialysis buffer (at least 200 times the sample volume).[7] Stir the buffer gently at 4°C or room temperature, depending on the stability of the protein.[7]

  • Buffer Changes: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the free dye.[3][7] A common schedule is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight at 4°C.[7]

  • Sample Recovery: After the final dialysis step, recover the purified conjugate from the dialysis device.

Protocol 3: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.[17]

  • Spotting: Spot a small amount of the unpurified reaction mixture, the purified conjugate, and a standard of the free dye onto the baseline.[18]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (solvent system).[10] The choice of solvent will depend on the properties of the conjugate and dye.

  • Analysis: Allow the solvent to travel up the plate.[10] Remove the plate and mark the solvent front.[17] The separated components will appear as distinct spots. The free dye will typically have a different retention factor (Rf) value than the conjugate, which will remain closer to the baseline.[9]

Visualizations

G General Workflow for Conjugation and Purification cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis & Storage A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) B Prepare Dye Solution (Anhydrous DMSO or DMF) C Mix Protein and Dye (Incubate at RT or 4°C) A->C B->C D Choose Purification Method (SEC, Dialysis, Spin Column) C->D E Perform Purification D->E F Characterize Conjugate (Calculate DOL, check purity) E->F G Store Purified Conjugate (4°C or -20°C, protected from light) F->G

Caption: A general workflow for dye conjugation and purification.

G Choosing a Purification Method Start Start with Crude Conjugate Q1 Sample Volume? Start->Q1 Q2 Speed Requirement? Q1->Q2 < 1 mL Dialysis Dialysis Q1->Dialysis > 1 mL Q3 Need Highest Purity? Q2->Q3 Moderate SpinColumn Dye Removal Spin Column Q2->SpinColumn Fast SEC Size Exclusion Chromatography Q3->SEC Yes Q3->SpinColumn No

Caption: A decision tree for choosing the right purification method.

G Principle of Size Exclusion Chromatography (SEC) cluster_input Input Sample cluster_output Eluted Fractions Column Sample Application SEC Column with Porous Beads Elution Fraction1 C Column:f2->Fraction1 Early Fractions (Large Molecules) Fraction2 D Column:f2->Fraction2 Late Fractions (Small Molecules) Conjugate C Conjugate->Column:f0 FreeDye D FreeDye->Column:f0

Caption: The principle of Size Exclusion Chromatography (SEC).

References

Technical Support Center: Enhancing the Stability of 5(6)-Carboxyrhodamine 110 NHS Ester Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability and performance of their 5(6)-Carboxyrhodamine 110 NHS Ester labeled conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue that can arise from several factors related to the reaction conditions and reagents.

  • pH of the Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[][2][3] At a lower pH, the primary amines on the protein are protonated and less available to react.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[][2][3]

    • Troubleshooting Step: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the NHS ester.[2][3]

    • Troubleshooting Step: Use an amine-free buffer such as Phosphate Buffered Saline (PBS), sodium bicarbonate, HEPES, or borate.[2]

  • NHS Ester Hydrolysis: this compound is sensitive to moisture and can hydrolyze, rendering it unreactive.

    • Troubleshooting Step: Always use high-quality, anhydrous DMSO or DMF to prepare the NHS ester stock solution immediately before use.[4] Store the solid NHS ester in a desiccated environment at -20°C.[4]

  • Reactant Concentrations: Low concentrations of the protein or the NHS ester can reduce the reaction efficiency, as the competing hydrolysis reaction becomes more prominent at lower concentrations.[2]

    • Troubleshooting Step: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[3]

Q2: My protein-dye conjugate has precipitated after the labeling reaction. What could be the cause and how can I prevent it?

Protein precipitation post-labeling can be caused by a few factors:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules to a protein can decrease its solubility in aqueous buffers, leading to aggregation and precipitation.

    • Troubleshooting Step: Reduce the molar excess of the NHS ester in the labeling reaction to achieve a lower DOL. It is advisable to perform a titration to find the optimal dye-to-protein ratio for your specific protein and application.

  • Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester should ideally not exceed 10% of the total reaction volume. Higher concentrations can denature the protein.

    • Troubleshooting Step: Minimize the volume of the NHS ester stock solution added to the protein solution.

  • Protein Instability: The protein itself may be unstable under the labeling conditions (e.g., pH, temperature).

    • Troubleshooting Step: Ensure that the chosen reaction buffer and conditions are compatible with the stability of your protein.

Q3: How should I store my this compound labeled conjugate to ensure its long-term stability?

Proper storage is crucial to maintain the fluorescence and functionality of your conjugate.

  • Protection from Light: Fluorescent dyes are susceptible to photobleaching. Store your conjugate in a light-protected vial (e.g., an amber tube or a tube wrapped in aluminum foil).[5][]

  • Temperature:

    • Short-term storage (weeks): Store at 4°C.[5][7]

    • Long-term storage (months to years): For optimal stability, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[5][8] Avoid repeated freeze-thaw cycles, as this can degrade the antibody and/or the dye.[5][8] The addition of a cryoprotectant like 50% glycerol (B35011) can prevent freezing at -20°C.[5] Lyophilized antibodies can also be stored at -20°C or below for several years.[5]

  • Additives: The presence of stabilizing agents like bovine serum albumin (BSA) and preservatives such as sodium azide (B81097) can enhance the longevity of the conjugate.[8] However, be aware that sodium azide can inhibit horseradish peroxidase (HRP) if it is also part of the conjugate.[8]

Q4: I am observing a decrease in the fluorescence signal of my conjugate over time. What could be the cause?

A decrease in fluorescence can be attributed to several factors:

  • Photobleaching: Exposure to light, especially high-intensity light from a microscope's excitation source, can cause irreversible photodegradation of the fluorophore. 5(6)-Carboxyrhodamine 110 is known for its exceptional photostability, but it is not entirely immune to photobleaching.[4][9][10]

    • Troubleshooting Step: Minimize light exposure during storage and experiments. Use antifade mounting media for microscopy applications.

  • Quenching:

    • Self-Quenching: At a high degree of labeling, dye molecules on the same protein can interact, leading to fluorescence quenching.[11][12]

      • Troubleshooting Step: Optimize the dye-to-protein ratio to avoid over-labeling.

    • Solvent Quenching: Water and other protic solvents can act as fluorescence quenchers for many organic dyes.[13]

    • Dynamic and Static Quenching: Interactions with other molecules in the solution can also lead to quenching.[14]

  • Chemical Degradation: The rhodamine dye structure can be susceptible to chemical degradation under certain conditions, such as the presence of strong oxidizing agents or exposure to certain photocatalytic conditions.[15][16][17]

    • Troubleshooting Step: Ensure the storage and experimental buffers are free from reactive chemical species.

Data Presentation

Table 1: Influence of pH and Temperature on the Half-life of NHS Esters

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours
8.64°C10 minutes

This data highlights the critical importance of pH control during the conjugation reaction. The stability of the NHS ester decreases significantly as the pH becomes more alkaline.[2][18]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio should be determined empirically for each protein.

    • The volume of the added organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the Reaction:

    • Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.

Protocol 2: Purification of the Labeled Conjugate

It is crucial to remove the unreacted dye and any quenching reagents from the labeled conjugate.

  • Size-Exclusion Chromatography / Gel Filtration: This is the most common method for separating the larger labeled protein from the smaller, unreacted dye molecules.

    • Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with the storage buffer. The labeled protein will typically elute first as a colored band.

    • Collect the fractions and measure the absorbance at 280 nm (for protein) and ~502 nm (for the dye) to identify the fractions containing the purified conjugate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) conjugation Mix Protein and NHS Ester Solution protein_prep->conjugation dye_prep Dissolve NHS Ester in Anhydrous DMSO/DMF dye_prep->conjugation incubation Incubate (1-4h at RT or overnight at 4°C) Protected from Light conjugation->incubation purification Purify via Size-Exclusion Chromatography incubation->purification storage Store Conjugate at 4°C or -20°C in the Dark purification->storage

Caption: Experimental workflow for labeling and purifying protein conjugates.

degradation_pathways cluster_conjugate Stable Conjugate cluster_degradation Degradation Pathways cluster_causes Causes stable_conjugate 5(6)-Carboxyrhodamine 110 Labeled Conjugate photobleaching Photobleaching (Loss of Fluorescence) stable_conjugate->photobleaching  leads to hydrolysis Hydrolysis of Amide Bond (Unlikely under physiological conditions) stable_conjugate->hydrolysis  can undergo quenching Fluorescence Quenching stable_conjugate->quenching  can undergo light Light Exposure light->photobleaching high_dol High Degree of Labeling (Self-Quenching) high_dol->quenching solvent Solvent Interactions solvent->quenching reactive_species Reactive Chemical Species reactive_species->hydrolysis

Caption: Potential degradation pathways for fluorescently labeled conjugates.

References

Technical Support Center: Overcoming Challenges in HPLC Purification of 5(6)-CR110-SE Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of 5(6)-Carboxy-X-rhodamine 110 succinimidyl ester (5(6)-CR110-SE) labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this specific application.

I. Frequently Asked Questions (FAQs)

Q1: What is 5(6)-CR110-SE and why is it used for peptide labeling?

5(6)-Carboxy-X-rhodamine 110 (CR110) succinimidyl ester (SE) is an amine-reactive fluorescent dye used to covalently label peptides and proteins. The succinimidyl ester group reacts with primary amines (such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form a stable amide bond. 5(6)-CR110 is favored for its high photostability and its fluorescence being less sensitive to pH changes in the 4-9 range compared to other dyes like fluorescein[1][2][3][4][5].

Q2: What are the main challenges encountered during the HPLC purification of 5(6)-CR110-SE labeled peptides?

The primary challenges include:

  • Co-elution of labeled and unlabeled peptides: Due to similarities in hydrophobicity, separating the labeled peptide from the unreacted peptide can be difficult.

  • Presence of free dye and its hydrolysis products: Unreacted 5(6)-CR110-SE and its hydrolyzed form (5(6)-carboxy-X-rhodamine 110) need to be efficiently removed.

  • Peak broadening or splitting: This can be caused by the presence of the 5- and 6- isomers of the dye, on-column aggregation, or issues with the HPLC system itself[1].

  • Low recovery of the labeled peptide: Adsorption to the column or aggregation can lead to poor yields.

  • Side-product formation: Undesired reactions during the labeling process can generate impurities that are difficult to separate.

Q3: What is the significance of the "5(6)-" designation in the dye's name?

The "5(6)-" indicates that the dye is a mixture of two positional isomers, where the carboxylic acid group is attached to either the 5- or 6-position of the rhodamine core structure. These isomers have very similar chemical properties, making their separation difficult[1]. When labeling a peptide, this results in two diastereomeric products that may have slightly different retention times on a high-resolution HPLC system, potentially causing peak broadening or the appearance of a shoulder on the main peak[1].

Q4: What are the optimal storage conditions for 5(6)-CR110-SE and the labeled peptide?

  • 5(6)-CR110-SE dye: Store at -20°C, protected from light and moisture. The NHS ester is susceptible to hydrolysis, so it's crucial to keep it in a desiccated environment.

  • Labeled Peptide: Once purified and lyophilized, store the labeled peptide at -20°C or -80°C, protected from light. For short-term storage, a solution can be kept at 4°C, but for long-term stability, freezing is recommended.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of 5(6)-CR110-SE labeled peptides.

Problem 1: Low Labeling Efficiency

Symptoms: The major peak in the HPLC chromatogram corresponds to the unlabeled peptide, with only a small peak for the desired labeled product.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Hydrolysis of 5(6)-CR110-SE The succinimidyl ester is moisture-sensitive. Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid aqueous buffers for initial dye dissolution.
Incorrect Reaction pH The labeling reaction with primary amines is most efficient at a pH of 8.3-8.5[6][7]. Use a fresh buffer solution and verify the pH. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for the dye[6].
Insufficient Molar Excess of Dye A 10-15 fold molar excess of the dye over the peptide is a good starting point. If labeling efficiency is still low, this can be increased. However, excessive amounts of dye can complicate the purification process.
Low Peptide Concentration The reaction is more efficient at higher concentrations. Aim for a peptide concentration of 1-10 mg/mL[6].
Short Reaction Time Allow the reaction to proceed for at least 1-2 hours at room temperature, protected from light. For less reactive peptides, the reaction time can be extended or performed overnight at 4°C to minimize hydrolysis of the dye.
Problem 2: HPLC Peak Broadening or Splitting

Symptoms: The peak corresponding to the labeled peptide is broad, has a shoulder, or is split into two or more peaks.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Presence of 5- and 6- Isomers The 5(6)-CR110-SE is a mixture of two isomers, which can lead to two diastereomeric labeled peptides with slightly different retention times. Using a single isomer of the dye (if available) can resolve this issue[1]. Alternatively, optimizing the HPLC gradient to be shallower may improve the separation of the two isomers into distinct peaks or merge them into a sharper single peak.
On-Column Aggregation Peptides, especially hydrophobic ones, can aggregate on the column. Lowering the sample concentration, increasing the organic content of the mobile phase at the start of the gradient, or adding a small amount of an organic solvent like isopropanol (B130326) to the mobile phase can help.
Column Contamination or Degradation Impurities from previous runs or degradation of the stationary phase can cause peak distortion. Flush the column with a strong solvent wash (e.g., 100% acetonitrile) and consider using a guard column. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase Ensure the mobile phase is properly mixed and degassed. The concentration of trifluoroacetic acid (TFA) can affect peak shape; 0.1% TFA is standard, but optimization may be necessary.
Issues with HPLC System Check for leaks, bubbles in the pump or detector, or a partially clogged injector.
Problem 3: Co-elution of Labeled and Unlabeled Peptide

Symptoms: It is difficult to resolve the peak of the labeled peptide from the unlabeled peptide.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Chromatographic Resolution The addition of the CR110 dye may not significantly alter the hydrophobicity of the peptide. Optimize the HPLC gradient by making it shallower to increase the separation between the two peaks. Experiment with different C18 columns from various manufacturers as they can have different selectivities.
Suboptimal Mobile Phase Try a different ion-pairing reagent, such as formic acid, which can alter the selectivity of the separation. However, be aware that this may also affect peak shape.
Problem 4: Presence of Free Dye in Purified Fractions

Symptoms: The purified peptide fractions are contaminated with unreacted dye or its hydrolysis product.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inefficient Purification The free dye and its hydrolyzed form are generally more hydrophilic than the labeled peptide and should elute earlier in a reversed-phase gradient. Ensure your gradient starts with a high enough aqueous component to retain the labeled peptide while washing out the free dye. If the free dye co-elutes with your peptide, consider a preliminary purification step like gel filtration to remove the bulk of the unreacted dye before HPLC.
Hydrolysis of Labeled Peptide While the amide bond is generally stable, extreme pH conditions during purification could potentially lead to some degradation. Ensure the mobile phase pH is within a stable range for your peptide and the dye (for CR110, pH 4-9 is generally safe)[2][3][5].

III. Experimental Protocols

A. Protocol for Labeling Peptides with 5(6)-CR110-SE
  • Prepare the Peptide Solution: Dissolve the peptide in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3[6].

  • Prepare the Dye Solution: Immediately before use, dissolve the 5(6)-CR110-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL[8].

  • Perform the Labeling Reaction: Add a 10-15 fold molar excess of the dissolved dye to the peptide solution. Vortex briefly to mix.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

  • Quench the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, if desired. However, for direct purification by HPLC, this step is often omitted.

  • Proceed to Purification: The reaction mixture is now ready for purification by HPLC.

B. Protocol for HPLC Purification of 5(6)-CR110-SE Labeled Peptides
  • HPLC System: A standard reversed-phase HPLC system with a UV-Vis or diode array detector is suitable.

  • Column: A C18 reversed-phase column is recommended. A column with a pore size of 100-300 Å is suitable for most peptides.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Detection: Monitor the elution at two wavelengths:

    • ~214 nm: To detect the peptide backbone.

    • ~498 nm: To detect the CR110 dye[9]. This will help distinguish between labeled and unlabeled peptides.

  • Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A to a suitable concentration for injection.

  • Gradient Elution: The optimal gradient will depend on the hydrophobicity of the peptide. A typical starting gradient is:

    • Time (min) % Mobile Phase B
      05
      55
      3565
      4095
      4595
      505
    • This gradient should be optimized by making it shallower around the elution time of the labeled peptide to improve resolution.

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 214 nm and 498 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity and by mass spectrometry to verify the identity of the labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

IV. Data Presentation

Table 1: Troubleshooting Summary for Low Labeling Efficiency

ParameterRecommendationRationale
pH 8.3 - 8.5Optimal for reaction of NHS ester with primary amines.
Buffer Amine-free (e.g., bicarbonate, phosphate)Avoids competition for the dye.
Dye Molar Excess 10-15 foldEnsures complete labeling of the peptide.
Peptide Concentration 1-10 mg/mLHigher concentration drives the reaction forward.
Reaction Time 1-2 hours at RT or overnight at 4°CAllows sufficient time for the reaction to complete.
Dye Solution Freshly prepared in anhydrous solventPrevents hydrolysis of the NHS ester.

Table 2: Typical HPLC Purification Parameters

ParameterSpecification
Column C18 Reversed-Phase (100-300 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Detection Wavelengths 214 nm (peptide) and 498 nm (CR110 dye)
Gradient Linear, optimized for peptide hydrophobicity (e.g., 5-65% B over 30 min)
Flow Rate Analytical: ~1 mL/min; Preparative: Scaled up accordingly

V. Visualizations

labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis peptide Dissolve Peptide (pH 8.3-8.5) mix Mix Peptide and Dye (10-15x molar excess of dye) peptide->mix dye Dissolve 5(6)-CR110-SE (Anhydrous DMSO/DMF) dye->mix incubate Incubate 1-2h at RT (Protect from light) mix->incubate hplc HPLC Purification (C18, TFA/ACN gradient) incubate->hplc analyze Analyze Fractions (HPLC & Mass Spec) hplc->analyze lyophilize Lyophilize Pure Fractions analyze->lyophilize

Caption: Workflow for labeling peptides with 5(6)-CR110-SE and subsequent purification.

troubleshooting_low_labeling cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency ph Incorrect pH? start->ph hydrolysis Dye Hydrolyzed? start->hydrolysis concentration Low Reactant Concentration? start->concentration time Insufficient Reaction Time? start->time adjust_ph Adjust pH to 8.3-8.5 ph->adjust_ph fresh_dye Use Freshly Prepared Dye hydrolysis->fresh_dye increase_conc Increase Peptide/ Dye Concentration concentration->increase_conc increase_time Increase Incubation Time time->increase_time

Caption: Troubleshooting logic for low labeling efficiency of peptides with 5(6)-CR110-SE.

References

Validation & Comparative

A Head-to-Head Comparison: 5(6)-Carboxyrhodamine 110 NHS Ester vs. FITC for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible immunofluorescence data. This guide provides an in-depth, objective comparison of two commonly utilized green fluorescent dyes: 5(6)-Carboxyrhodamine 110 NHS Ester and Fluorescein Isothiocyanate (FITC). We will delve into their photophysical properties, performance characteristics, and provide supporting experimental data and protocols to inform your selection process.

In the realm of immunofluorescence, signal brightness, photostability, and environmental sensitivity are critical factors that dictate the success of an experiment. While FITC has been a long-standing workhorse, newer dyes like this compound offer significant advantages that can lead to clearer, more reliable results.

Photophysical Properties: A Quantitative Overview

A fluorophore's performance is fundamentally governed by its photophysical properties. The following table summarizes the key quantitative data for 5(6)-Carboxyrhodamine 110 and FITC.

PropertyThis compoundFITC (Fluorescein Isothiocyanate)
Excitation Maximum (λex) ~502 nm[1]~495 nm[2]
Emission Maximum (λem) ~527 nm~519 nm[2]
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) High (Rhodamine 110 parent molecule has a high quantum yield)~0.92[2]
Reactive Group N-hydroxysuccinimidyl (NHS) esterIsothiocyanate
Reactivity Primary aminesPrimary amines

Performance in Immunofluorescence: A Comparative Analysis

Beyond the fundamental photophysical properties, the practical performance of a fluorophore in an experimental setting is of utmost importance. Here, we compare this compound and FITC across three critical performance metrics: brightness, photostability, and pH sensitivity.

Brightness
Photostability

A significant drawback of FITC is its susceptibility to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.[3] This can lead to rapid signal decay during image acquisition, particularly with prolonged exposure times required for high-resolution imaging or z-stack acquisition. In stark contrast, 5(6)-Carboxyrhodamine 110 is renowned for its exceptional photostability.[4] This allows for more robust and prolonged imaging sessions without significant signal loss, resulting in higher quality images and more reliable quantitative data.

pH Sensitivity

The fluorescence of FITC is highly sensitive to the pH of its environment. Its fluorescence intensity decreases significantly in acidic environments. This can be a major issue in immunofluorescence applications, as the pH of intracellular compartments can vary. 5(6)-Carboxyrhodamine 110, on the other hand, exhibits fluorescence that is largely insensitive to pH in the physiological range of 4 to 9.[4] This stability across a broad pH range ensures a more consistent and reliable signal, regardless of the specific subcellular localization of the target antigen. One study demonstrated that the fluorescence intensity of FITC-dextran decreased by more than 95% as the pH was lowered from 10 to 3.

Experimental Protocols

The following is a general protocol for labeling antibodies with this compound or FITC for use in immunofluorescence. Note that the NHS ester of Carboxyrhodamine 110 and the isothiocyanate group of FITC both react with primary amines on the antibody.

Antibody Labeling Protocol

This protocol is suitable for labeling primary or secondary antibodies.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or FITC

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound or FITC in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~502 nm for Carboxyrhodamine 110, ~495 nm for FITC).

    • Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.

Immunofluorescence Staining Protocol

This is a general workflow for indirect immunofluorescence.

Materials:

  • Cells or tissue sections on slides

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG labeled with 5(6)-Carboxyrhodamine 110 or FITC)

  • Mounting medium with an antifade reagent

Procedure:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections as required for your specific target.

  • Blocking: Incubate with blocking buffer for at least 30 minutes to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody at the optimal dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Mounting: Mount the coverslip using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind fluorophore selection, the following diagrams are provided.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Washing SecondaryAb->Wash Mount Mounting Wash->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

Immunofluorescence Experimental Workflow

Fluorophore_Selection Start Experiment Goal HighRes High-Resolution Imaging or Long Time-Lapse? Start->HighRes Acidic Target in Acidic Compartment? HighRes->Acidic No CR110 Choose 5(6)-Carboxyrhodamine 110 (High Photostability, pH Insensitive) HighRes->CR110 Yes Acidic->CR110 Yes Standard Standard Qualitative Imaging? Acidic->Standard No FITC FITC may be sufficient (Consider potential photobleaching and pH effects) Standard->CR110 No (For optimal results) Standard->FITC Yes

References

A Head-to-Head Comparison: 5(6)-Carboxyrhodamine 110 NHS Ester vs. Alexa Fluor 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a detailed, objective comparison of two widely used green fluorescent dyes: 5(6)-Carboxyrhodamine 110 (CR110) NHS Ester and Alexa Fluor 488 NHS Ester. Both dyes are amine-reactive succinimidyl esters, enabling their covalent conjugation to primary amines on proteins and other biomolecules. This comparison will delve into their chemical and physical properties, performance characteristics, and provide experimental protocols to assist researchers in making an informed decision for their specific applications.

Key Performance Properties: A Tabular Overview

To facilitate a clear comparison, the key quantitative data for both dyes are summarized in the tables below.

Property5(6)-Carboxyrhodamine 110 NHS EsterAlexa Fluor 488 NHS Ester
Excitation Maximum ~502 nm[1]~495-499 nm[2]
Emission Maximum ~527 nm[1]~519-520 nm[2]
Molar Extinction Coefficient ~76,000 cm⁻¹M⁻¹[1]~71,000 cm⁻¹M⁻¹[2]
Quantum Yield High (exact value not consistently reported)0.92[3]
Molecular Weight ~507.9 g/mol [1]~643.4 g/mol
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Reactivity Primary aminesPrimary amines

Table 1: Chemical and Physical Properties. This table outlines the fundamental spectral and chemical characteristics of this compound and Alexa Fluor 488 NHS Ester.

Performance MetricThis compoundAlexa Fluor 488 NHS Ester
Brightness BrightVery Bright
Photostability Photostable[1]Highly Photostable[2][4]
pH Sensitivity Insensitive between pH 4 and 9[5][6]Insensitive between pH 4 and 10[7]
Water Solubility Soluble in DMSO, DMF[1]High water solubility

Table 2: Performance Characteristics. This table provides a qualitative comparison of the key performance indicators for both fluorescent dyes in typical biological applications.

In-Depth Performance Analysis

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical factor in fluorescence microscopy. Alexa Fluor 488 is well-documented to be significantly more photostable than many other green fluorophores, including fluorescein[2][4]. This allows for longer exposure times and more robust time-lapse imaging. 5(6)-Carboxyrhodamine 110 is also described as being photostable, and in some contexts, more photostable than fluorescein[5]. However, direct comparative studies with Alexa Fluor 488 using identical experimental conditions are not extensively published. A 2014 study comparing various dyes for live-cell imaging noted that green fluorescent dyes like Alexa Fluor 488 are generally less photostable than red fluorescent dyes[8].

pH Sensitivity: The fluorescence intensity of many dyes can be influenced by the pH of their environment. Alexa Fluor 488 exhibits remarkable stability in its fluorescence intensity over a broad pH range of 4 to 10[7]. Similarly, 5(6)-Carboxyrhodamine 110 is reported to have fluorescence that is insensitive to pH in the range of 4 to 9[5][6]. This makes both dyes suitable for a wide range of biological applications where pH may vary, such as in different cellular compartments.

Experimental Protocols

Detailed methodologies for labeling proteins and for a common application, immunofluorescence microscopy, are provided below.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating this compound or Alexa Fluor 488 NHS Ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 488 NHS Ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in PBS at a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically (typically between 5:1 and 20:1).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the first colored fraction, which contains the protein-dye conjugate.

  • Determination of Degree of Labeling (Optional):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~502 nm for CR110, ~495 nm for Alexa Fluor 488).

    • Calculate the protein concentration and the degree of labeling using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines a typical workflow for immunofluorescence microscopy using a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (unlabeled)

  • Secondary antibody labeled with 5(6)-Carboxyrhodamine 110 or Alexa Fluor 488

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using mounting medium with an antifade reagent.

    • Seal the coverslips and allow the mounting medium to cure.

    • Store the slides at 4°C in the dark until imaging.

Visualizing Experimental Workflows

To further clarify the experimental processes where these dyes are utilized, the following diagrams illustrate the protein labeling workflow and a typical immunofluorescence staining procedure.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein, Buffer, and Dye Solution Protein->Mix Dye NHS Ester Dye Solvent DMSO or DMF Dye->Solvent Solvent->Mix Buffer Bicarbonate Buffer (pH 8.3) Buffer->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Conjugate Purified Labeled Protein Column->Conjugate

Caption: Workflow for labeling a protein with an NHS ester fluorescent dye.

ImmunofluorescenceWorkflow Start Cells on Coverslip Fix Fixation (e.g., PFA) Start->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb Mount Mounting with Antifade SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for indirect immunofluorescence staining.

Conclusion

Both this compound and Alexa Fluor 488 NHS Ester are excellent choices for green fluorescence labeling. Alexa Fluor 488 generally holds the advantage in terms of brightness and photostability, making it a preferred choice for demanding imaging applications that require high sensitivity and long acquisition times. Its high water solubility is also a practical advantage.

This compound remains a robust and widely used alternative. Its key strengths lie in its good photostability and pH insensitivity, making it a reliable fluorophore for a variety of applications, including fluorescence correlation spectroscopy. For researchers whose primary considerations are cost-effectiveness while still requiring a high-performance green fluorescent dye, this compound presents a compelling option.

Ultimately, the choice between these two dyes will depend on the specific requirements of the experiment, including the sensitivity needed, the duration of imaging, and budgetary constraints. For the most critical and demanding applications where signal-to-noise and photostability are paramount, Alexa Fluor 488 is often the superior choice. For more routine applications, 5(6)-Carboxyrhodamine 110 provides a reliable and cost-effective solution.

References

A Comparative Guide to the Photostability of Green Fluorescent Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is critical for generating reliable and reproducible data in fluorescence-based assays. Among the myriad of available options, green fluorescent dyes are workhorses in the lab. This guide provides a detailed comparison of the photostability of 5(6)-Carboxyrhodamine 110, Succinimidyl Ester (5(6)-CR110-SE) with other commonly used green fluorescent dyes, supported by available data and detailed experimental protocols.

The photostability of a fluorophore, its intrinsic resistance to photon-induced chemical damage and subsequent loss of fluorescence, is a paramount consideration for applications requiring long-term imaging, high-intensity excitation, or quantitative analysis. The ideal green fluorescent dye should exhibit high brightness, a strong absorption cross-section, and, crucially, exceptional photostability. 5(6)-CR110-SE, a rhodamine-based dye, has emerged as a superior alternative to traditional green fluorophores, largely owing to its remarkable resistance to photobleaching and its fluorescence insensitivity to pH fluctuations in the physiological range.

Quantitative Comparison of Photostability

The following table summarizes the available quantitative and qualitative data on the photostability of 5(6)-CR110-SE and other popular green fluorescent dyes. It is important to note that direct quantitative comparisons can be challenging as photostability is highly dependent on experimental conditions such as excitation wavelength and intensity, sample medium, and the presence of antifade reagents.

Fluorescent DyePhotobleaching Quantum Yield (Φb)Relative PhotostabilityKey Characteristics
5(6)-CR110-SE Data not readily available for the SE ester, but Rhodamine 110 derivatives are known for very low Φb values.Exceptional Significantly more photostable than fluorescein (B123965) and its derivatives.[1][2] Fluorescence is insensitive to pH between 4 and 9.[1][2]
Fluorescein (FITC) High (e.g., ~10⁻⁴ - 10⁻⁵)LowProne to rapid photobleaching, limiting its use in long-term imaging.[3] Fluorescence is pH-sensitive.
Alexa Fluor 488 LowHighA sulfonated rhodamine derivative designed for improved photostability and brightness. More photostable than fluorescein.
Cy2 ModerateModerateA cyanine (B1664457) dye that can be a suitable alternative to fluorescein, but may be less photostable than rhodamine or Alexa Fluor dyes in aqueous media.
Oregon Green 488 ModerateModerate to HighA fluorinated analog of fluorescein with improved photostability. Less susceptible to photobleaching than fluorescein.
Rhodamine 6G ~6.3 x 10⁻⁷ (in water)Very HighA highly photostable rhodamine dye, often used as a standard in photophysics studies.

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of fluorescent dyes using confocal microscopy.

Objective: To quantify and compare the photostability of different fluorescent dyes under controlled illumination conditions.

Materials:

  • Confocal laser scanning microscope with a 488 nm laser line.

  • High-sensitivity detector (e.g., photomultiplier tube or hybrid detector).

  • Microscope slides and coverslips.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Antifade mounting medium (optional, for comparison).

  • Solutions of the fluorescent dyes to be tested (e.g., 5(6)-CR110-SE, FITC, Alexa Fluor 488) conjugated to a carrier molecule (e.g., BSA) at a standardized concentration.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled carrier molecule in PBS. A typical concentration is 1 µM.

    • Place a small droplet (e.g., 10 µL) of the solution onto a clean microscope slide and cover with a coverslip.

    • Seal the edges of the coverslip with nail polish to prevent evaporation.

    • Prepare a separate slide for each dye to be tested.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes to ensure stable output power.

    • Select a suitable objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation wavelength to 488 nm.

    • Adjust the laser power to a level that provides a good signal-to-noise ratio without causing immediate bleaching. This power level should be kept constant for all dyes being compared.

    • Set the detector gain and offset to optimal levels, ensuring the initial fluorescence intensity is below saturation. These settings must remain constant throughout the experiment.

    • Define a region of interest (ROI) for photobleaching and subsequent imaging.

  • Photobleaching and Image Acquisition:

    • Acquire a pre-bleach image of the ROI at a low laser power to record the initial fluorescence intensity.

    • Increase the laser power to a high, constant level and continuously scan the ROI for a defined period (e.g., 60 seconds) to induce photobleaching.

    • Immediately after the bleaching period, switch back to the low laser power used for the pre-bleach image and acquire a time-lapse series of images of the ROI (e.g., one frame every 5 seconds for 5 minutes) to monitor any potential fluorescence recovery (though photobleaching is largely irreversible).

    • For measuring the rate of photobleaching, acquire a continuous time-lapse series of the ROI at a constant, moderate laser power and monitor the decay of fluorescence intensity over time.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for any background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial pre-bleach intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂) or the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φb) can be calculated if the photon flux and absorption cross-section of the dye are known.

Visualizing Experimental and Theoretical Concepts

To further elucidate the processes involved in photostability measurements and the underlying phenomenon of photobleaching, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Conjugate Solution (e.g., 1 µM in PBS) prep2 Mount on Microscope Slide prep1->prep2 setup1 Laser Warm-up (488 nm) setup2 Set Constant Laser Power & Detector Gain setup1->setup2 setup3 Define Region of Interest (ROI) setup2->setup3 acq1 Acquire Pre-bleach Image (Low Laser Power) setup3->acq1 acq2 Continuous Photobleaching (High Laser Power) acq1->acq2 acq3 Acquire Time-lapse Images (Low Laser Power) acq2->acq3 analysis1 Measure Mean Fluorescence Intensity in ROI acq3->analysis1 analysis2 Background Correction & Normalization analysis1->analysis2 analysis3 Plot Intensity vs. Time analysis2->analysis3 analysis4 Calculate Photobleaching Rate / Half-life analysis3->analysis4

Caption: Experimental workflow for quantifying fluorescent dye photostability.

jablonski_diagram cluster_bleaching Photobleaching Pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence bleached Photochemically Altered (Non-fluorescent) State T1->bleached Reaction with O₂ or other molecules

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Conclusion

The selection of a green fluorescent dye with high photostability is crucial for the success of many fluorescence-based experiments. 5(6)-CR110-SE stands out as a highly photostable option, significantly outperforming traditional dyes like fluorescein. Its resistance to photobleaching, coupled with its pH insensitivity, makes it an excellent choice for demanding applications such as live-cell imaging, single-molecule tracking, and high-content screening. While quantitative photobleaching data for all dyes under identical conditions is not always readily available, the qualitative consensus and the data from related rhodamine compounds strongly support the superior performance of 5(6)-CR110-SE. For researchers prioritizing data quality and experimental robustness, 5(6)-CR110-SE represents a reliable and high-performing green fluorescent probe.

References

5(6)-Carboxyrhodamine 110 NHS Ester: A Superior Alternative to Fluorescein for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescent labeling, the choice of fluorophore is critical to the success of an experiment. For researchers, scientists, and drug development professionals, the ideal fluorescent probe offers high brightness, exceptional stability, and minimal sensitivity to environmental fluctuations. While fluorescein (B123965) and its derivatives, such as fluorescein isothiocyanate (FITC), have been mainstays in the field, 5(6)-Carboxyrhodamine 110 NHS Ester has emerged as a superior alternative for many applications. This guide provides an objective comparison of the performance of this compound and fluorescein, supported by experimental data and detailed methodologies.

The primary advantages of this compound lie in its exceptional photostability and its insensitivity to pH changes within the physiological range.[1][2][3][4] These characteristics result in more reliable and reproducible data, particularly in long-term imaging experiments and assays where pH may vary.

Quantitative Performance Comparison

The selection of a fluorescent probe is often guided by its key photophysical properties. The following table summarizes the quantitative data for this compound and Fluorescein Isothiocyanate (FITC), a common amine-reactive derivative of fluorescein.

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) ~502 nm~495 nm[5]
Emission Maximum (λem) ~527 nm~519-525 nm[5]
Molar Extinction Coeff. (ε) ~76,000 cm⁻¹M⁻¹[3][4]~75,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φf) High (exact value varies)~0.92[5]
pH Sensitivity Insensitive between pH 4 and 9[1][3][4]Sensitive to pH changes[6]
Photostability High[1][3][4]Low[6]

Key Advantages of this compound

Enhanced Photostability

Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is a significant limitation of fluorescein.[6] This can lead to a diminished signal over time, complicating quantitative analysis and limiting the duration of imaging experiments. 5(6)-Carboxyrhodamine 110 is significantly more photostable than fluorescein, allowing for longer exposure times and more robust data collection.[1][3][4]

pH Insensitivity

The fluorescence intensity of fluorescein is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[6] This can be a major drawback in biological experiments where local pH can fluctuate. In contrast, the fluorescence of 5(6)-Carboxyrhodamine 110 is stable across a wide pH range (pH 4-9), ensuring a consistent signal in various cellular compartments and experimental conditions.[1][3][4]

Experimental Protocols

To objectively compare the performance of these two dyes, the following experimental protocols can be employed.

Protein Labeling with NHS Esters

This protocol describes the general procedure for labeling a protein with an amine-reactive NHS ester dye.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or Fluorescein Isothiocyanate (FITC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

G Protein Labeling Workflow A Dissolve Protein in Reaction Buffer (pH 8.3-8.5) C Add Dye to Protein Solution A->C B Prepare Dye Stock Solution (NHS Ester in DMSO/DMF) B->C D Incubate for 1-2 hours (Room Temperature, Dark) C->D E Purify Labeled Protein (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Degree of Labeling) E->F

Caption: Workflow for labeling proteins with NHS ester dyes.

Photostability Comparison

This protocol outlines a method for comparing the photostability of protein conjugates of the two dyes.

Materials:

  • Labeled protein conjugates of 5(6)-Carboxyrhodamine 110 and Fluorescein

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled protein conjugates at the same concentration.

  • Image Acquisition:

    • Locate a field of view for each sample.

    • Using identical illumination intensity and exposure time, acquire an initial image (time = 0).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image.

    • Normalize the intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time for both dyes to compare their photobleaching rates.

G Photostability Comparison Workflow cluster_0 Sample 1: Carboxyrhodamine 110 cluster_1 Sample 2: Fluorescein A1 Initial Image (t=0) A2 Continuous Exposure A1->A2 A3 Time-lapse Imaging A2->A3 C Measure Fluorescence Intensity over Time A3->C B1 Initial Image (t=0) B2 Continuous Exposure B1->B2 B3 Time-lapse Imaging B2->B3 B3->C D Normalize and Plot Intensity vs. Time C->D

Caption: Experimental workflow for comparing dye photostability.

pH Sensitivity Analysis

This protocol describes how to assess the pH sensitivity of the two fluorescent dyes.

Materials:

  • Labeled protein conjugates of 5(6)-Carboxyrhodamine 110 and Fluorescein

  • A series of buffers with a range of pH values (e.g., pH 4 to 10)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare solutions of each labeled conjugate in the different pH buffers, ensuring the final concentration is the same for all samples.

  • Fluorescence Measurement:

    • For each sample, measure the fluorescence intensity at the emission maximum of the dye using a spectrofluorometer. Use the same excitation wavelength for all measurements of a given dye.

  • Data Analysis:

    • Normalize the fluorescence intensity at each pH to the maximum intensity measured for that dye.

    • Plot the normalized fluorescence intensity as a function of pH for both dyes to visualize their pH sensitivity.

G Logical Relationship of Dye Properties A 5(6)-Carboxyrhodamine 110 Chemical Structure C Rigid Xanthene Ring System A->C B Fluorescein Chemical Structure D Less Rigid Structure, Susceptible to Conformational Changes B->D E High Photostability C->E F pH Insensitivity C->F G Low Photostability (Photobleaching) D->G H pH Sensitivity D->H I Reliable & Reproducible Data in Long-term Imaging E->I F->I J Signal Variability & Potential for Artifacts G->J H->J

Caption: Chemical structure influences on dye performance.

Conclusion

For researchers requiring robust and reliable fluorescence data, this compound presents a compelling alternative to fluorescein-based dyes. Its superior photostability and insensitivity to pH make it an excellent choice for a wide range of applications, from cellular imaging to quantitative biochemical assays. By understanding the distinct advantages and performance characteristics of each dye, scientists can make more informed decisions to optimize their experimental outcomes.

References

A Researcher's Guide to Live Cell Imaging: Alternatives to 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. While 5(6)-Carboxyrhodamine 110 NHS Ester has been a widely used green-emitting fluorescent dye, a new generation of probes offers significant advantages in terms of brightness, photostability, and cell permeability. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for your research needs.

Performance Comparison of Fluorescent Dyes

The ideal fluorescent dye for live cell imaging should exhibit high brightness (a product of its extinction coefficient and quantum yield), exceptional photostability to withstand long-term imaging, and good cell permeability for efficient labeling. The following table summarizes the key quantitative data for prominent alternatives to this compound.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityCell Permeability
Rhodamine 5(6)-Carboxyrhodamine 110~502~527~0.88ModerateGood
Alexa Fluor Alexa Fluor 488~495~519~0.92HighGood
Silicon Rhodamine (SiR) SiR-Halo~652~672~0.40HighExcellent
Janelia Fluor (JF) JF549~549~571~0.88Very HighExcellent
Janelia Fluor (JFX) JFX554~560~580Higher than JF DyesSuperiorExcellent

Note: Quantum yield and photostability can vary depending on the local environment and conjugation partner. The data presented here is for comparative purposes based on available literature.

In-Depth Look at the Alternatives

Alexa Fluor 488 NHS Ester: As a sulfonated rhodamine derivative, Alexa Fluor 488 offers exceptional brightness and photostability, making it a popular choice for a wide range of applications.[1][2] Its fluorescence is also less sensitive to pH changes compared to fluorescein.[2] While structurally similar to Carboxyrhodamine 110, its improved photostability allows for longer imaging sessions with less signal degradation.[1]

Silicon-Rhodamine (SiR) Dyes: SiR dyes, such as SiR-Halo, are far-red emitting fluorophores that exhibit excellent cell permeability and high photostability.[3][4] Their emission in the far-red spectrum minimizes cellular autofluorescence and phototoxicity, making them ideal for long-term live-cell imaging.[4] These dyes are often used in conjunction with self-labeling tags like HaloTag for specific protein tracking.[3][5]

Janelia Fluor (JF) and JFX Dyes: Developed at the Janelia Research Campus, the JF and JFX series of dyes represent a significant advancement in fluorophore technology.[6][7][8] They are exceptionally bright and photostable, outperforming many traditional dyes.[7][8] Their chemical structure is optimized for cell permeability and they are available in a wide range of colors, making them highly versatile for multiplexing experiments.[7][9] The JFX dyes are deuterated versions of the JF dyes, offering even greater photostability and quantum yield.[6]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible live cell imaging experiments. Below are generalized protocols for labeling intracellular proteins using NHS esters and a more specific protocol for using HaloTag ligands.

General Protocol for Amine-Reactive NHS Ester Dyes (e.g., Alexa Fluor 488 NHS Ester)

This protocol is a starting point and may require optimization for specific cell types and proteins.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to the desired confluency (typically 50-70%).

  • Dye Preparation:

    • Dissolve the NHS ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.

    • Protect the stock solution from light and moisture.

  • Labeling Reaction:

    • For intracellular labeling, a method to introduce the dye into the cells is required, such as microinjection or through cell-penetrating peptides if the dye itself is not sufficiently permeable.

    • For labeling purified proteins that will later be introduced into cells, the reaction is typically carried out in a buffer at pH 8.3-8.5.[10]

    • The optimal dye-to-protein ratio needs to be determined empirically but a starting point is often a 10-fold molar excess of the dye.

  • Washing:

    • After the labeling reaction, wash the cells extensively with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

    • Use the lowest possible excitation light intensity to minimize phototoxicity.[11]

Protocol for SiR-HaloTag Labeling

This protocol is adapted for labeling proteins fused with the HaloTag protein.

  • Cell Preparation:

    • Transfect or transduce cells with a plasmid encoding the protein of interest fused to the HaloTag protein.

    • Plate the cells on a suitable imaging dish and allow for protein expression (typically 24-48 hours).

  • Staining Solution Preparation:

    • Prepare a staining solution by diluting the SiR-HaloTag ligand in pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 nM).

  • Labeling:

    • Remove the existing medium from the cells and add the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[12]

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed culture medium for 5 minutes each to remove unbound ligand.[12]

  • Imaging:

    • Image the cells on a fluorescence microscope equipped for far-red imaging.

    • Maintain the cells in a live-cell imaging solution or culture medium during imaging.

Visualizing Workflows and Concepts

To better illustrate the processes and decisions involved in live cell imaging, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Culture cells on imaging dish transfection Transfect with fusion protein (e.g., HaloTag) cell_culture->transfection prepare_dye Prepare dye/ligand solution transfection->prepare_dye incubate Incubate cells with dye/ligand prepare_dye->incubate wash Wash to remove unbound dye incubate->wash acquire_images Acquire images on microscope wash->acquire_images analyze Analyze data acquire_images->analyze

Caption: A typical experimental workflow for live cell imaging using fluorescent dyes.

Signaling_Pathway cluster_visualization Visualization with Fluorescent Dyes ligand Ligand receptor Receptor (e.g., GPCR-HaloTag) ligand->receptor g_protein G-Protein receptor->g_protein track_receptor Track Receptor Trafficking receptor->track_receptor effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB-HaloTag) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Nuclear Translocation track_tf Monitor TF Translocation transcription_factor->track_tf

Caption: Example of a signaling pathway that can be studied using fluorescently tagged proteins.

Dye_Selection_Tree start Start: Need for Live Cell Imaging long_term Long-term imaging (>1 hr)? start->long_term high_photostability High photostability required? long_term->high_photostability Yes alexa488 Consider Alexa Fluor 488 long_term->alexa488 No far_red Far-red emission needed (low autofluorescence)? high_photostability->far_red Yes jf_jfx Use Janelia Fluor / JFX Dyes high_photostability->jf_jfx No sir Use SiR Dyes far_red->sir Yes far_red->jf_jfx No brightness Exceptional brightness critical? jf_jfx->brightness Yes

References

A Comparative Guide to Mass Spectrometry Validation of 5(6)-Carboxyrhodamine 110 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5(6)-Carboxyrhodamine 110 NHS Ester for protein labeling, with a focus on validation using mass spectrometry. We will explore its performance in comparison to other common fluorescent dyes and provide detailed experimental protocols to aid in your research and development workflows.

Introduction to Amine-Reactive Labeling for Mass Spectrometry

N-Hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins by forming stable amide bonds with primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues. This compound is a popular choice due to its bright green fluorescence, high photostability, and relative insensitivity to pH in the physiological range. When validating any labeling strategy for mass spectrometry-based proteomics, it is crucial to assess the impact of the label on protein digestion, peptide ionization, and fragmentation to ensure accurate and reliable protein identification and quantification.

Performance Comparison of Fluorescent Dyes for Mass Spectrometry

While extensive quantitative data directly comparing the mass spectrometry performance of various fluorescent dyes is limited in publicly available literature, we can infer performance characteristics based on their chemical properties and studies in related applications. The ideal fluorescent dye for mass spectrometry should have minimal impact on peptide ionization and fragmentation, ensuring high sequence coverage and confident protein identification.

Table 1: Comparison of Common Amine-Reactive Fluorescent Dyes

FeatureThis compoundFluorescein Isothiocyanate (FITC)Alexa Fluor™ 488 NHS EsterCyanine3 (Cy3™) NHS Ester
Reactivity Primary aminesPrimary aminesPrimary aminesPrimary amines
Excitation Max (nm) ~502~494~495~550
Emission Max (nm) ~527~518~519~570
Molecular Weight ~471 g/mol ~389 g/mol ~643 g/mol (as TFP ester)~766 g/mol (as NHS ester)
Photostability High[1][2]ModerateHigh[3]High
pH Sensitivity Low (pH 4-9)[1][2]High (fluorescence quenches at acidic pH)LowLow
Mass Spectrometry Compatibility Generally compatible, but the hydrophobic nature may influence peptide elution and ionization.Compatible, but its pH sensitivity can be a drawback in certain buffer systems.Widely used; sulfonated nature improves water solubility and can reduce non-specific interactions.[4]Commonly used, larger size may have a more significant impact on peptide fragmentation.
Reported MS Performance Aspects Fragmentation of the rhodamine core has been studied, which can aid in spectral interpretation.[5]Can impact peptide fragmentation patterns.Can lead to a slight modification in protein migration in SDS-PAGE.[4]The larger size may potentially lead to more pronounced effects on peptide properties.

Note: The mass spectrometry performance can be protein and peptide-dependent. The information above is based on general properties and available data. Direct empirical comparison for a specific protein of interest is always recommended.

Experimental Protocols

Here, we provide detailed protocols for protein labeling with this compound and subsequent preparation for mass spectrometry analysis.

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline and should be optimized for the specific protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5 for optimal labeling of primary amines.

  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the NHS ester stock solution to the protein solution while gently vortexing. A molar excess of the dye (typically 10- to 20-fold) to the protein is recommended. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted dye and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: In-Solution Digestion of Labeled Protein for Mass Spectrometry

Materials:

  • Labeled and purified protein.

  • Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.

  • Reducing agent: 10 mM dithiothreitol (B142953) (DTT).

  • Alkylating agent: 55 mM iodoacetamide (B48618) (IAA).

  • Trypsin (mass spectrometry grade).

  • Quenching solution: 1% trifluoroacetic acid (TFA) or 5% formic acid.

  • C18 solid-phase extraction (SPE) cartridges for peptide cleanup.

Procedure:

  • Denaturation and Reduction:

    • Dilute the labeled protein sample with the denaturation buffer.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation:

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Stop the digestion by adding TFA or formic acid to a final concentration of 0.1-1%.

    • Desalt the resulting peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Validation by Mass Spectrometry

The primary goal of the mass spectrometric validation is to confirm the labeling and assess its impact on protein identification.

Key Validation Steps:

  • Degree of Labeling (DOL) Determination: Before digestion, the DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~502 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

  • LC-MS/MS Analysis: Analyze the digested peptides by LC-MS/MS.

  • Database Searching: Search the acquired MS/MS data against a protein database using a search engine like Mascot or Sequest. The search parameters should be set to include the mass of the 5(6)-Carboxyrhodamine 110 moiety as a variable modification on lysine residues and the N-terminus.

  • Data Analysis:

    • Sequence Coverage: Determine the percentage of the protein sequence identified by the MS/MS analysis.

    • Modification Site Analysis: Identify the specific lysine residues and the N-terminus that have been labeled.

    • Fragmentation Analysis: Manually inspect the MS/MS spectra of labeled peptides to ensure that sufficient fragmentation has occurred for confident identification. The presence of a good series of b- and y-ions is indicative of successful fragmentation.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from protein labeling to mass spectrometry analysis.

experimental_workflow cluster_labeling Protein Labeling cluster_digestion Sample Preparation for MS cluster_ms Mass Spectrometry Analysis protein Protein Solution reaction Labeling Reaction protein->reaction dye 5(6)-Carboxyrhodamine 110 NHS Ester Solution dye->reaction quench Quenching reaction->quench purify_protein Purification (Desalting/Dialysis) quench->purify_protein denature Denaturation & Reduction purify_protein->denature alkylate Alkylation denature->alkylate digest Tryptic Digestion alkylate->digest cleanup Peptide Cleanup (C18 SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Database Search) lcms->data_analysis validation Validation (Sequence Coverage, Modification Sites) data_analysis->validation

Workflow for labeling and MS validation.

Logical Relationship of Validation Metrics

This diagram shows the relationship between the experimental steps and the key validation metrics obtained from mass spectrometry.

validation_metrics cluster_input Experimental Input cluster_process MS Workflow cluster_output Validation Metrics labeled_protein Labeled Protein digestion Digestion labeled_protein->digestion dol Degree of Labeling labeled_protein->dol lcms LC-MS/MS digestion->lcms database_search Database Search lcms->database_search fragmentation Fragmentation Pattern lcms->fragmentation seq_coverage Sequence Coverage database_search->seq_coverage mod_sites Modification Sites database_search->mod_sites protein_score Protein ID Score database_search->protein_score

Relationship of MS data to validation metrics.

Conclusion

This compound is a robust fluorescent dye for protein labeling that is compatible with mass spectrometry analysis. Successful validation requires careful optimization of the labeling and sample preparation protocols. While direct quantitative comparisons with other fluorescent dyes in a mass spectrometry context are not extensively documented, a systematic evaluation of key metrics such as degree of labeling, sequence coverage, and fragmentation patterns will ensure the reliability of your proteomics data. The protocols and workflows provided in this guide offer a solid foundation for researchers to validate the use of this compound in their specific applications. Further head-to-head studies are warranted to quantitatively benchmark the performance of different fluorescent labels in mass spectrometry-based proteomics.

References

A Researcher's Guide to Protein Labeling: 5(6)-Carboxyrhodamine 110 NHS Ester vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, drug discovery, and diagnostics, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. The ability to visualize and quantify proteins hinges on the selection of an appropriate fluorescent label. 5(6)-Carboxyrhodamine 110 (CR110) NHS Ester has emerged as a robust option for labeling primary amines on proteins, valued for its brightness and photostability.[1][2][3][4]

This guide provides a quantitative comparison of 5(6)-Carboxyrhodamine 110 NHS Ester against other commonly used amine-reactive dyes. It offers researchers the data needed to select the optimal dye based on specific experimental requirements, alongside detailed protocols for labeling and characterization.

Quantitative Comparison of Amine-Reactive Dyes

The performance of a fluorescent dye is determined by several key photophysical properties. For protein labeling, crucial metrics include the molar extinction coefficient (which relates to light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The choice of dye can significantly impact experimental sensitivity and reproducibility.

Below is a comparative summary of this compound and two prevalent alternatives: Fluorescein isothiocyanate (FITC), a traditional green fluorophore, and Alexa Fluor™ 488 NHS Ester, a modern, high-performance dye.

PropertyThis compoundAlexa Fluor™ 488 NHS EsterFluorescein Isothiocyanate (FITC)
Excitation Max (nm) ~502[1][5]~494~494
Emission Max (nm) ~527[1][3][5]~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~76,000[3][5]~73,000~80,000
Quantum Yield (Φ) ~0.90*~0.92~0.3-0.5 (pH dependent)
Photostability High[1][2][3][4]HighLow
pH Sensitivity Insensitive (pH 4-9)[1][2]LowHigh (fluorescence quenches at acidic pH)
Chemistry NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)Isothiocyanate (Amine-reactive)

Note: The quantum yield of the parent Rhodamine 110 dye is very high. Conjugation can slightly alter this value.

Key Takeaways:

  • Brightness: 5(6)-Carboxyrhodamine 110 and Alexa Fluor™ 488 are significantly brighter and more photostable than FITC, primarily due to their high quantum yields and resistance to photobleaching.[4]

  • pH Stability: A major advantage of CR110 and Alexa Fluor™ 488 is their fluorescence insensitivity over a broad physiological pH range (pH 4-9), a critical factor for live-cell imaging and assays where pH may fluctuate.[1][2][6] FITC fluorescence, in contrast, is notoriously sensitive to acidic environments.

  • Application: Due to its exceptional photostability, CR110 is often preferred for demanding applications like Fluorescence Correlation Spectroscopy (FCS) and single-molecule studies.[1][7]

Experimental Protocols

Achieving optimal and reproducible protein labeling requires careful attention to the experimental procedure. The following section details the essential protocols for protein labeling with NHS esters and the subsequent characterization.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating an amine-reactive NHS ester dye, such as this compound, to a protein.[8][9]

1. Protein and Dye Preparation:

  • Protein Buffer: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Suitable buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, with the pH adjusted to 8.3-8.5 for optimal reaction efficiency.[8][10] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the dye.

  • Dye Solution: Immediately before starting the reaction, dissolve the NHS ester dye in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[8][11] NHS esters are moisture-sensitive, so use of anhydrous solvent is critical.[8]

2. Conjugation Reaction:

  • Molar Ratio: Determine the desired molar excess of dye to protein. This often requires optimization, but a starting point is a 5- to 15-fold molar excess of the dye.[10]

  • Reaction: While gently stirring, add the calculated amount of dye stock solution to the protein solution.[11]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[11][12]

3. Purification:

  • Removal of Unreacted Dye: It is crucial to remove all non-conjugated dye to ensure accurate characterization and prevent background signal.[13][14] This is typically achieved using a size-exclusion chromatography column (e.g., a desalting column) or through extensive dialysis.[11][12][13]

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[11]

G Workflow for Protein Labeling with NHS Ester Dye cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add Dye to Protein (5-15x Molar Excess) p_prep->mix d_prep Dissolve NHS Ester Dye in Anhydrous DMSO d_prep->mix incubate Incubate 1-4h (Room Temp, Dark) mix->incubate purify Remove Unreacted Dye (e.g., Desalting Column) incubate->purify store Store Conjugate (4°C or -20°C) purify->store G Key Relationships in Labeling Performance ExtCoeff Molar Extinction Coefficient (ε) Brightness Signal Brightness ExtCoeff->Brightness QY Quantum Yield (Φ) QY->Brightness Photostability Photostability SNR Signal-to-Noise Ratio (SNR) Photostability->SNR (reduces fading) Brightness->SNR DOL Degree of Labeling (DOL) DOL->Brightness (up to a point) Purity Conjugate Purity (Free Dye Removed) Purity->SNR (reduces background) Performance Optimal Assay Performance SNR->Performance

References

A Head-to-Head Comparison of 5(6)-Carboxyrhodamine 110 NHS Ester and DyLight 488 NHS Ester for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of two popular green-emitting fluorescent dyes: 5(6)-Carboxyrhodamine 110 (CR110) NHS Ester and DyLight 488 NHS Ester. Both dyes are widely used for labeling proteins, antibodies, and other biomolecules for applications such as immunofluorescence, flow cytometry, and microscopy.

This comparison delves into their chemical and physical properties, performance in key applications, and provides detailed experimental protocols to support their use.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for 5(6)-Carboxyrhodamine 110 NHS Ester and DyLight 488 NHS Ester is presented below, offering a clear comparison of their fundamental characteristics.

PropertyThis compoundDyLight 488 NHS Ester
Excitation Maximum (λex) ~502 nm~493 nm
Emission Maximum (λem) ~527 nm~518 nm
Molar Extinction Coeff. ~76,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.49 (for a urea (B33335) derivative of Rhodamine 110)~0.90
Molecular Weight ~471.43 g/mol ~1011 g/mol
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Reactivity Primary aminesPrimary amines
Solubility DMSO, DMFWater, DMSO, DMF
pH Sensitivity Fluorescence is insensitive to pH in the range of 4-9.Fluorescence is stable over a broad pH range (4-9).
Spectrally Similar Dyes Alexa Fluor® 488, DyLight® 488, Fluorescein (B123965), Oregon Green™ 488Alexa Fluor® 488, FITC, Cy2

Performance Comparison

Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While DyLight 488 has a slightly lower extinction coefficient than 5(6)-Carboxyrhodamine 110, its significantly higher quantum yield suggests that DyLight 488 conjugates are generally brighter. In a direct comparison with Alexa Fluor 488, which has a quantum yield of 0.92, DyLight 488 was found to be slightly less bright in one study. However, other reports claim DyLight dyes exhibit higher fluorescence intensity than many other dyes.

Photostability

Both dyes are known for their good photostability, a crucial factor for imaging applications that require prolonged exposure to excitation light. 5(6)-Carboxyrhodamine 110 and its derivatives are reported to be significantly more photostable than many other green fluorescent dyes, including Alexa Fluor 488. In contrast, some studies suggest that DyLight dyes are generally more photostable than Alexa Fluor dyes. One study indicated that DyLight 488 retained 90% of its initial intensity after a period of photobleaching, while Alexa Fluor 488 retained 96%. However, another study reported that DyLight 488 was rapidly photobleached in live cell imaging. The photostability can be influenced by the local environment and the mounting medium used.

pH Sensitivity

Both 5(6)-Carboxyrhodamine 110 and DyLight 488 exhibit stable fluorescence over a broad pH range (pH 4-9), which is a significant advantage over dyes like fluorescein (FITC) that are pH-sensitive. This stability ensures more reliable and reproducible results in various biological buffers and cellular compartments with different pH values.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the effective use of these dyes.

Antibody Conjugation with NHS Esters

This protocol describes the general procedure for labeling antibodies with either this compound or DyLight 488 NHS Ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound or DyLight 488 NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

  • Prepare the dye solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation reaction: While gently vortexing, add the dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Immunofluorescence Staining

This protocol outlines the steps for using fluorescently labeled antibodies for immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Fluorescently labeled primary or secondary antibody

  • Mounting medium with an antifade reagent

Procedure:

  • Fixation: Fix the cells or tissues with fixation buffer for 10-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Antibody Incubation: Incubate with the fluorescently labeled primary antibody (direct immunofluorescence) or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody (indirect immunofluorescence) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the samples three times with PBS for 5-10 minutes each, protected from light.

  • Mounting: Mount the coverslips or slides with an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter sets.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows where these fluorescent dyes are employed.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye NHS Ester Dye in DMSO/DMF Dye->Mix Incubate Incubate (1 hr, RT, Protected from Light) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Analyze Degree of Labeling Purify->Analyze

Antibody Conjugation Workflow

Immunofluorescence_Workflow start Start: Cells/Tissue fix Fixation start->fix wash1 Wash fix->wash1 perm Permeabilization (if needed) wash2 Wash perm->wash2 block Blocking primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Secondary Antibody Incubation (if indirect) mount Mount secondary_ab->mount wash1->perm wash2->block wash3->secondary_ab wash3->mount if direct image Fluorescence Microscopy mount->image

Immunofluorescence Staining Workflow

Conclusion

Both this compound and DyLight 488 NHS Ester are excellent choices for fluorescently labeling biomolecules for a variety of applications.

  • DyLight 488 NHS Ester appears to be the brighter dye due to its higher quantum yield and offers good photostability, making it a strong candidate for applications where high sensitivity is required. Its water solubility is also an advantage for conjugation reactions.

  • This compound , while potentially less bright, is reported to have exceptional photostability and is a well-established, reliable fluorophore. Its insensitivity to pH is a key feature for consistent performance in diverse experimental conditions.

The optimal choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the desired brightness, the need for extreme photostability, and the instrumentation available. Researchers are encouraged to consider the data presented in this guide and potentially perform their own side-by-side comparisons to determine the best fluorophore for their specific research needs.

A Researcher's Guide to Spectrally Similar Alternatives to 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in fluorescence-based applications, the selection of the optimal fluorescent dye is a critical determinant of experimental success. 5(6)-Carboxyrhodamine 110 (Rhodamine Green) NHS Ester is a widely used green fluorescent probe known for its brightness and high photostability. However, a range of spectrally similar alternatives are available, each with distinct performance characteristics. This guide provides an objective comparison of 5(6)-Carboxyrhodamine 110 NHS Ester with its primary competitors: Alexa Fluor® 488 NHS Ester, DyLight® 488 NHS Ester, Fluorescein isothiocyanate (FITC), and Oregon Green® 488 Carboxylic Acid Succinimidyl Ester.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and pH sensitivity. The following table summarizes the key photophysical properties of this compound and its spectral counterparts. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative PhotostabilitypH Sensitivity
This compound ~502[1][2]~527[1][2]~76,000[1]Not widely reportedHigh[2][3]Insensitive (pH 4-9)[3]
Alexa Fluor® 488 NHS Ester ~495~519>65,000~0.92Very High[3]Insensitive (pH 4-10)
DyLight® 488 NHS Ester ~493~518~70,000Not widely reportedHighInsensitive (pH 4-9)
Fluorescein isothiocyanate (FITC) ~495~519~73,000~0.5Low[3]Sensitive
Oregon Green® 488 Succinimidyl Ester ~496~524~88,000~0.8HighLess sensitive than FITC

Note: The performance of fluorescent dyes can be influenced by conjugation to biomolecules and the local microenvironment.

Performance Overview

Brightness , a function of both molar extinction coefficient and quantum yield, is a critical factor for detecting low-abundance targets. While all the listed dyes are considered bright, Alexa Fluor® 488 is frequently cited for its exceptional fluorescence output.

Photostability , the resistance of a dye to photodegradation upon exposure to excitation light, is crucial for applications requiring long or repeated imaging sessions, such as confocal microscopy and time-lapse imaging. 5(6)-Carboxyrhodamine 110, Alexa Fluor® 488, DyLight® 488, and Oregon Green® 488 all offer significant improvements in photostability compared to the traditional workhorse, FITC, which is known for its rapid photobleaching[3].

pH sensitivity can be a significant drawback for dyes like FITC, whose fluorescence intensity is quenched at acidic pH. In contrast, 5(6)-Carboxyrhodamine 110, Alexa Fluor® 488, and DyLight® 488 exhibit stable fluorescence over a broad physiological pH range, making them more reliable for live-cell imaging and experiments involving acidic organelles[3]. Oregon Green® 488 also offers reduced pH sensitivity compared to fluorescein.

Experimental Protocols

Accurate and reproducible results in fluorescence experiments depend on robust and well-defined protocols. Below are detailed methodologies for protein labeling with NHS ester dyes and for the comparative analysis of photostability.

Protein Labeling with NHS Ester Dyes

This protocol describes a general procedure for conjugating NHS ester-functionalized dyes to proteins.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Dissolve Protein in amine-free buffer (e.g., PBS, pH 7.2-8.5) C Add dye solution to protein solution (molar excess 5-20x) A->C B Dissolve NHS Ester Dye in anhydrous DMSO or DMF B->C D Incubate for 1 hour at RT or overnight at 4°C, protected from light C->D E Separate conjugate from unreacted dye using size-exclusion chromatography D->E F Collect fractions containing the labeled protein E->F G Determine Degree of Labeling (DOL) and protein concentration via spectrophotometry F->G

Caption: Workflow for labeling proteins with NHS ester dyes.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS Ester Dye (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 8.0 and 9.0.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the dye-protein conjugate from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye.

Comparative Photostability Analysis

This protocol outlines a method for the side-by-side comparison of the photostability of different fluorescent dyes conjugated to a protein.

G A Prepare antibody conjugates with each fluorescent dye at a similar Degree of Labeling (DOL) B Stain fixed cells or tissue with the fluorescent conjugates A->B C Mount samples in a standard mounting medium B->C D Acquire initial image (t=0) under defined microscope settings C->D E Continuously illuminate a defined region of interest (ROI) D->E F Acquire images at regular time intervals E->F G Measure the mean fluorescence intensity of the ROI in each image F->G H Plot normalized fluorescence intensity versus time to generate photobleaching curves G->H I Calculate photobleaching half-life (t1/2) for each dye H->I

Caption: Experimental workflow for comparative photostability analysis.

Materials:

  • Protein conjugates of the dyes to be compared (prepared as described above)

  • Fixed cells or tissue sections on microscope slides

  • Mounting medium

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare microscope slides with fixed cells or tissue sections stained with the different dye-protein conjugates. It is crucial to use the same biological target and similar degrees of labeling for a fair comparison.

  • Imaging Setup: Place the slide on the microscope stage and select a region of interest (ROI). Use consistent microscope settings (objective, laser power, exposure time, etc.) for all samples.

  • Initial Image Acquisition: Acquire an initial image of the ROI before photobleaching (t=0).

  • Photobleaching: Continuously illuminate the ROI with the excitation light.

  • Time-Lapse Imaging: Acquire a series of images of the ROI at regular time intervals (e.g., every 10 seconds) during the continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized intensity as a function of time to generate a photobleaching curve for each dye.

    • From the photobleaching curve, determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Logical Relationships in Dye Selection

The choice of a fluorescent dye is a multi-faceted decision that depends on the specific requirements of the experiment. The following diagram illustrates the logical considerations for selecting a suitable green fluorescent dye.

G A High Sensitivity Needed? D High Brightness (High ε and Φ) A->D B Long/Repeated Imaging? E High Photostability B->E C Live Cell / Acidic Environment? F pH Insensitivity C->F G Alexa Fluor® 488 5(6)-CR110 D->G H DyLight® 488 Oregon Green® 488 D->H I FITC (with caution) D->I E->G E->H F->G F->H

Caption: Decision tree for selecting a green fluorescent dye.

Conclusion

While this compound is a robust and reliable green fluorescent dye, several excellent alternatives are available to researchers. For applications demanding the highest brightness and photostability, Alexa Fluor® 488 is often considered the gold standard. DyLight® 488 and Oregon Green® 488 also offer significant performance advantages over the traditional FITC. The choice of the most appropriate dye will ultimately depend on the specific experimental conditions and the relative importance of brightness, photostability, and pH insensitivity for the intended application. By carefully considering the quantitative data and employing standardized experimental protocols, researchers can make informed decisions to optimize their fluorescence-based experiments.

References

A Researcher's Guide to Buffer Selection for Labeling with 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological analysis. The choice of reaction buffer is a critical parameter that can significantly impact the efficiency and outcome of this process. This guide provides a comparative assessment of the performance of 5(6)-Carboxyrhodamine 110 NHS Ester, a popular green fluorescent dye, in different buffer systems, supported by experimental principles and detailed protocols.

Performance Overview in Common Buffering Systems

This compound is an amine-reactive dye that offers exceptional photostability and fluorescence that is insensitive to pH in the physiological range of 4 to 9.[1][2][3][4][5] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[6] The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer. An optimal pH range of 8.0-9.0 is generally recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[7] However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH, which can reduce the labeling efficiency. Therefore, the choice of buffer involves a trade-off between maximizing the rate of the desired aminolysis reaction and minimizing the rate of hydrolysis.

Commonly recommended amine-free buffers for NHS ester labeling reactions include sodium bicarbonate, sodium borate (B1201080), and phosphate-buffered saline (PBS).[1][7][8] Buffers containing primary amines, such as Tris, should be strictly avoided as they will compete with the target molecule for reaction with the dye.[9]

Table 1: Comparison of Expected Performance of this compound in Different Buffers

Buffer SystemTypical pH RangeRelative Reaction RatePotential for HydrolysisKey Considerations
Sodium Bicarbonate 8.0 - 9.0HighHighGenerally provides the highest labeling efficiency with shorter reaction times. The higher pH can be a concern for sensitive proteins.
Sodium Borate 8.0 - 9.0HighHighA good alternative to sodium bicarbonate, offering similar performance in the optimal pH range.
Phosphate-Buffered Saline (PBS) 7.2 - 7.4ModerateLowerIdeal for proteins that are sensitive to higher pH. The lower reaction rate may necessitate longer incubation times or a higher molar excess of the dye.

Table 2: Illustrative Example of NHS Ester Labeling Efficiency in Different Buffers

Target ProteinFluorescent DyeBuffer SystempHDye:Protein Molar RatioIncubation TimeDegree of Labeling (DOL)Reference
BSAFluorescein (B123965) NHS Ester0.1 M Sodium Bicarbonate9.06.5:11 hour1.1[7]
BSAFluorescein NHS EsterPBS7.46.5:14 hours0.9[7]

This data illustrates that for applications where a higher degree of labeling is desired and the protein is stable at a slightly alkaline pH, a sodium bicarbonate or borate buffer is preferable. For pH-sensitive proteins, PBS is a suitable alternative, though the reaction conditions may need to be optimized to achieve the desired labeling efficiency.

Experimental Protocols

The following are detailed protocols for the labeling of a generic protein (e.g., an antibody or BSA) with this compound in three different buffer systems.

Protocol 1: Labeling in Sodium Bicarbonate Buffer
  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 1-10 mg/mL. If the protein is already in a different buffer, perform a buffer exchange via dialysis or a desalting column.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the conjugate at 280 nm (A280) and ~502 nm (Amax).

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (Amax * CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein).

    • Calculate the DOL: DOL = Amax / (ε_dye * Protein Conc. (M)) (where ε_dye is the molar extinction coefficient of 5(6)-Carboxyrhodamine 110, which is approximately 76,000 cm⁻¹M⁻¹).

Protocol 2: Labeling in Sodium Borate Buffer

This protocol is identical to Protocol 1, with the exception that 50 mM sodium borate buffer, pH 8.5, is used as the reaction buffer.

Protocol 3: Labeling in Phosphate-Buffered Saline (PBS)
  • Protein Preparation: Dissolve the protein in PBS, pH 7.4, to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare the dye solution as described in Protocol 1.

  • Labeling Reaction: Add the dye solution to the protein solution as described in Protocol 1.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and DOL Calculation: Follow steps 5 and 6 from Protocol 1.

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis protein_prep Prepare Protein in Selected Buffer mix Mix Protein and Dye protein_prep->mix dye_prep Prepare Dye Stock Solution (DMSO/DMF) dye_prep->mix incubate Incubate (1-4h, RT) mix->incubate purify Purify Conjugate (Desalting/Dialysis) incubate->purify measure Measure Absorbance (A280 & Amax) purify->measure calculate Calculate DOL measure->calculate

Experimental workflow for protein labeling and analysis.

reaction_pathway Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Rhodamine (Stable Amide Bond) Protein->Conjugate pH 8.0-9.0 Dye 5(6)-Carboxyrhodamine 110 NHS Ester Dye->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS

Reaction of this compound with a primary amine.

Conclusion

The selection of an appropriate buffer is paramount for the successful labeling of biomolecules with this compound. For robust proteins where a high degree of labeling is desired, sodium bicarbonate or sodium borate buffers at a pH of 8.0-9.0 are recommended. For pH-sensitive proteins, PBS at pH 7.4 provides a gentler alternative, although reaction times may need to be extended. By carefully considering the properties of the target molecule and the principles of NHS ester chemistry, researchers can optimize their labeling strategies to generate high-quality fluorescent conjugates for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of 5(6)-Carboxyrhodamine 110 NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 5(6)-Carboxyrhodamine 110 NHS Ester, a fluorescent dye commonly used for bioconjugation. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material safety data sheet (SDS) for this compound. While some SDS classify this compound as not hazardous, it is best practice to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A laboratory coat

Deactivation and Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.

Step 1: Deactivation of Reactive NHS Ester

N-hydroxysuccinimidyl (NHS) esters are reactive towards primary amines. Before disposal of solutions, it is crucial to deactivate the NHS ester to prevent unintended reactions. This is achieved through hydrolysis.

  • For Aqueous Solutions:

    • Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH using a suitable buffer, such as sodium bicarbonate.

    • Allow the solution to stand at room temperature for several hours (an overnight incubation is recommended) to ensure complete hydrolysis of the NHS ester into its corresponding carboxylic acid.[1]

  • For Concentrated Solutions (e.g., in DMSO or DMF):

    • Do not attempt to deactivate concentrated organic solutions directly. These should be treated as chemical waste.

Step 2: Waste Segregation and Collection

Proper segregation of waste streams is essential for safe and compliant disposal.

  • Solid Waste:

    • Unused or expired solid this compound should be collected in its original vial and placed in a designated hazardous waste container.

    • Do not dispose of the solid powder in regular trash.[1]

  • Liquid Waste:

    • Deactivated Aqueous Solutions: Even after hydrolysis, it is best practice to collect all aqueous waste containing the rhodamine dye as chemical waste. Do not pour dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]

    • Concentrated Organic Solutions: Collect all concentrated stock solutions (e.g., in DMSO or DMF) in a sealed, labeled hazardous waste container. Never dispose of these solutions down the drain.[1]

    • Rinsate: The first rinse of glassware that contained concentrated solutions should be collected as hazardous waste. Subsequent rinses with water can typically be disposed of down the drain, but it is advisable to confirm this with your local EHS guidelines.[1]

  • Contaminated Labware and Debris:

    • All labware that has come into contact with this compound, including pipette tips, vials, and flasks, should be considered contaminated.

    • Contaminated personal protective equipment, such as gloves and disposable lab coats, should also be collected as hazardous waste.

Step 3: Labeling and Storage of Waste

  • Use a chemically resistant, leak-proof container for all waste generated from this compound.

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Follow their specific procedures for scheduling a pickup. All unused contents, contaminated materials, and containers must be disposed of through an approved licensed professional disposal service or waste disposal plant.[2]

Quantitative Data Summary

For safe and effective deactivation of the NHS ester, the following parameters are recommended:

ParameterRecommended ValueNotes
pH for Hydrolysis 7.0 - 8.5Optimal pH for hydrolysis of the NHS ester.[1]
Incubation Time Several hours (overnight recommended)Ensures complete deactivation of the reactive ester.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_debris Contaminated Debris cluster_collection Waste Collection cluster_disposal Final Disposal start 5(6)-Carboxyrhodamine 110 NHS Ester Waste waste_type Solid, Liquid, or Contaminated Debris? start->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste Solid liquid_waste Aqueous or Organic? waste_type->liquid_waste Liquid debris Gloves, Pipette Tips, Labware waste_type->debris Debris collect_solid Collect in Original Vial solid_waste->collect_solid collect_waste Collect in Labeled Hazardous Waste Container collect_solid->collect_waste aqueous Aqueous Solution liquid_waste->aqueous Aqueous organic Organic Solution (DMSO/DMF) liquid_waste->organic Organic deactivate Adjust pH to 7.0-8.5 Incubate Overnight aqueous->deactivate organic->collect_waste deactivate->collect_waste debris->collect_waste store_waste Store in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5(6)-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of 5(6)-Carboxyrhodamine 110 NHS Ester are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is an amine-reactive fluorescent dye that requires careful handling.[1][2][3][4] It is sensitive to moisture and should be stored at low temperatures, typically between -50°C and -85°C, and protected from light.[1][5] Before use, it is imperative to allow the vial to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis of the NHS ester.[6][7]

Personal protective equipment (PPE) is the first line of defense against potential exposure. The minimum required PPE for handling this compound includes a lab coat, safety glasses or goggles, and chemical-resistant gloves, such as nitrile.[8][9] When handling the solid powder form, a dust mask (e.g., N95) is also recommended to prevent inhalation.[10]

Quantitative Data Summary

For quick reference, the key specifications of this compound are summarized in the table below.

PropertyValue
Molecular Weight471.43 g/mol [1]
Excitation Maximum (λex)~502 nm[1][2][3][4]
Emission Maximum (λem)~527 nm[1][2][3][4]
Extinction Coefficient76,000 cm⁻¹M⁻¹[1]
SolubilityDMSO, DMF[1]
Storage Temperature-50°C to -85°C[1]
ReactivityPrimary amines[1]

Experimental Protocol: General Labeling Procedure

This protocol outlines the general steps for labeling a biomolecule with this compound.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[11] Note that NHS esters are moisture-sensitive and will hydrolyze in the presence of water; therefore, stock solutions should be prepared fresh and any unused portion discarded or stored under desiccated conditions.[7]

  • Biomolecule Preparation:

    • Dissolve the biomolecule (e.g., protein, antibody) in a buffer with a pH between 7 and 9. A common choice is 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 7.2-7.5.[7][11][12] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[11]

  • Labeling Reaction:

    • Add the dye stock solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for your specific application.

    • Incubate the reaction for 1 to 4 hours at room temperature or overnight on ice.[7][11]

  • Purification:

    • Remove the unreacted dye from the labeled biomolecule. Common methods include dialysis, gel filtration, or using a dye removal column.[7]

Disposal Plan

Proper disposal of all waste generated is crucial. All materials that have come into contact with this compound should be treated as chemical waste and segregated from regular trash.[10]

  • Unused Solid Dye: Collect the original vial in a designated chemical waste container. Do not dispose of it in the regular trash.[10]

  • Aqueous Solutions: Before collection, ensure the reactive NHS ester is quenched by allowing the solution to stand at room temperature for several hours to facilitate hydrolysis.[10] The pH can be adjusted to between 7 and 8.5 to aid this process.[10]

  • Contaminated Labware: All contaminated items, such as pipette tips, gloves, and tubes, should be collected in a designated solid hazardous waste container.[10]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. [10]

Experimental Workflow

The following diagram illustrates the general workflow for handling and using this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_disposal Waste Disposal A Equilibrate Dye to Room Temp B Prepare Dye Stock Solution (DMSO/DMF) A->B D Mix Dye and Biomolecule B->D C Prepare Biomolecule in Amine-Free Buffer (pH 7-9) C->D E Incubate (1-4h at RT or overnight on ice) D->E F Separate Labeled Biomolecule from Unreacted Dye E->F G Segregate Chemical Waste F->G H Quench Aqueous Waste G->H I Collect Solid Waste G->I J Consult EHS for Disposal H->J I->J

Caption: A flowchart of the key steps for handling and using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.